A-349821
Description
Properties
CAS No. |
556835-30-4 |
|---|---|
Molecular Formula |
C28H35F3N2O5 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H34N2O3.C2HF3O2/c1-20-4-5-21(2)28(20)14-3-17-31-25-12-10-23(11-13-25)22-6-8-24(9-7-22)26(29)27-15-18-30-19-16-27;3-2(4,5)1(6)7/h6-13,20-21H,3-5,14-19H2,1-2H3;(H,6,7)/t20-,21-;/m1./s1 |
InChI Key |
OHBFCJRSEWUPBT-MUCZFFFMSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCOCC4)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1CCC(N1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCOCC4)C.C(=O)(C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A-349821, A349821, A 349821 |
Origin of Product |
United States |
Foundational & Exploratory
A-349821: A Technical Guide to its Mechanism of Action as a Histamine H3 Receptor Antagonist/Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of A-349821, a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist and inverse agonist.[1][2] this compound has been instrumental in preclinical research for understanding the role of the H3 receptor in cognitive processes.[1][3] This document summarizes key quantitative data, details experimental protocols for its characterization, and provides visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its pharmacological effects primarily by acting on the histamine H3 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) formation, and the modulation of other downstream signaling pathways. The H3 receptor functions as both an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release, and as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.
This compound acts as both a competitive antagonist and an inverse agonist at the H3 receptor.[1] As a competitive antagonist, it binds to the receptor and blocks the binding of histamine, thereby preventing its inhibitory effects. As an inverse agonist, it reduces the constitutive activity of the H3 receptor, meaning it can inhibit receptor signaling even in the absence of an agonist.[1][4] This dual action leads to an increase in the release of histamine and other neurotransmitters, which is thought to underlie its pro-cognitive effects observed in animal models.[1]
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound across various assays and species.
Table 1: In Vitro Binding Affinity of this compound for Histamine H3 Receptors
| Species/System | Radioligand | Parameter | Value | Reference |
| Recombinant Human H3 | [3H]this compound | pKi | 8.8 | [1] |
| Recombinant Rat H3 | [3H]this compound | pKi | 9.4 | [1] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Species/System | Parameter | Value | Reference |
| cAMP Formation | Recombinant Human H3 | pKb | 8.2 | [1] |
| cAMP Formation | Recombinant Rat H3 | pKb | 8.1 | [1] |
| [35S]-GTPγS Binding (Antagonist) | Recombinant Human H3 | pKb | 9.3 | [1] |
| [35S]-GTPγS Binding (Antagonist) | Recombinant Rat H3 | pKb | 8.6 | [1] |
| [35S]-GTPγS Binding (Inverse Agonist) | Recombinant Human H3 | pEC50 | 8.6 | [1] |
| [35S]-GTPγS Binding (Inverse Agonist) | Recombinant Rat H3 | pEC50 | 9.1 | [1] |
| Calcium Levels | Recombinant Human H3 | pKb | 8.3 | [1] |
| Guinea-Pig Ileum Contraction | Native | pA2 | 9.5 | [1] |
| [3H]-Histamine Release from Rat Brain Cortical Synaptosomes | Native | pKb | 9.2 | [1] |
Table 3: In Vivo Activity of this compound
| Behavioral Model | Species | Dosing | Effect | Reference |
| (R)-alpha-methylhistamine-induced dipsogenia | Mice | 0.4 - 4 mg/kg | Potent blockade | [1] |
| Five-trial inhibitory avoidance | Spontaneously Hypertensive Rat (SHR) pups | 1 - 10 mg/kg | Enhanced cognitive activity | [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of the histamine H3 receptor and the mechanism of action of this compound.
References
- 1. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
A-349821: A Technical Whitepaper on a Potent and Selective Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the core properties of A-349821, a novel, non-imidazole histamine (B1213489) H3 receptor antagonist and inverse agonist. This compound has demonstrated high potency and selectivity across various species, making it a valuable tool for neuroscience research and a potential candidate for therapeutic development. This whitepaper synthesizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to facilitate a comprehensive understanding of this compound.
Core Properties and Quantitative Data
This compound exhibits high affinity for both rat and human histamine H3 receptors and acts as a potent antagonist and inverse agonist in a range of in vitro and in vivo models.[1] Its favorable pharmacokinetic properties and ability to penetrate the brain have been documented, highlighting its utility for central nervous system research.[2]
Binding Affinity and Potency
The following tables summarize the binding affinity (pKi), antagonist potency (pKb, pA2), and inverse agonist activity (pEC50) of this compound at histamine H3 receptors.
Table 1: Binding Affinity of this compound for Histamine H3 Receptors
| Species/Tissue | Radioligand | pKi | Reference |
| Recombinant human H3 | [³H]Histamine | 8.8 | [1] |
| Recombinant rat H3 | [³H]Histamine | 9.4 | [1] |
Table 2: Antagonist Potency of this compound in Functional Assays
| Assay | Species/System | Agonist | Potency (pKb/pA2) | Reference |
| cAMP Formation | Recombinant human H3 | (R)-α-methylhistamine | 8.2 | [1] |
| cAMP Formation | Recombinant rat H3 | (R)-α-methylhistamine | 8.1 | [1] |
| [³⁵S]GTPγS Binding | Recombinant human H3 | (R)-α-methylhistamine | 9.3 | [1] |
| [³⁵S]GTPγS Binding | Recombinant rat H3 | (R)-α-methylhistamine | 8.6 | [1] |
| Calcium Mobilization | Recombinant human H3 | (R)-α-methylhistamine | 8.3 | [1] |
| [³H]-Histamine Release | Rat brain cortical synaptosomes | Histamine | 9.2 (pKb) | [1] |
| Electrically Stimulated Guinea-pig Ileum | Guinea-pig ileum | (R)-α-methylhistamine | 9.5 (pA2) | [1] |
Table 3: Inverse Agonist Potency of this compound
| Assay | Species/System | pEC50 | Reference |
| [³⁵S]GTPγS Binding | Recombinant human H3 | 8.6 | [1] |
| [³⁵S]GTPγS Binding | Recombinant rat H3 | 9.1 | [1] |
Table 4: In Vivo Receptor Occupancy of [³H]-A-349821
| Parameter | Value | Species | Reference |
| ED₅₀ for H₃ receptor occupancy | 66 µg·kg⁻¹ | Rat | [2] |
| H₃ receptor binding capacity (in vivo) | 11.5 fmol·mg⁻¹ cortex tissue | Rat | [2] |
| H₃ receptor binding capacity (in vitro) | 10.2 ± 1.0 fmol·mg⁻¹ cortex tissue | Rat | [2] |
Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[3][4] As an antagonist/inverse agonist, this compound blocks the constitutive activity of the receptor and the effects of agonists like histamine. This leads to an increase in the synthesis and release of histamine and other neurotransmitters, a mechanism that underlies its potential cognitive-enhancing effects.[5][6]
Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3] It can also modulate other signaling cascades, including the MAPK and PI3K pathways.[3][7] By blocking these actions, this compound can disinhibit the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity of this compound to the H3 receptor.
Protocol: [³H]-A-349821 Saturation Binding Assay [2][8]
-
Membrane Preparation: Membranes are prepared from cells stably expressing recombinant rat or human H3 receptors, or from brain tissue (e.g., rat cortex).
-
Incubation: Membranes are incubated with increasing concentrations of [³H]-A-349821 in an assay buffer (e.g., 50 mmol·L⁻¹ Tris-HCl, pH 7.4, 5 mmol·L⁻¹ EDTA, and 0.1% bovine serum albumin).
-
Nonspecific Binding Determination: Parallel incubations are performed in the presence of a high concentration of an unlabeled H3 receptor ligand (e.g., 10 µmol·L⁻¹ thioperamide) to determine nonspecific binding.
-
Incubation Conditions: Incubations are typically carried out for 60 minutes at room temperature (22-25°C).
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B).
-
Washing: Filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. Saturation binding parameters (Kd and Bmax) are determined by nonlinear regression analysis of the specific binding data.
Functional Assays
Functional assays measure the ability of this compound to act as an antagonist or inverse agonist.
Protocol: [³⁵S]GTPγS Binding Assay [1]
-
Membrane Preparation: Membranes from cells expressing H3 receptors are prepared as described above.
-
Incubation Mixture: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound, with or without a fixed concentration of an H3 receptor agonist (e.g., (R)-α-methylhistamine) for antagonist determination.
-
Incubation Conditions: The reaction is typically carried out for 30-60 minutes at 25-30°C.
-
Termination and Filtration: The assay is terminated by rapid filtration, and filters are washed as in the binding assay.
-
Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data Analysis: For antagonist activity, the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured to determine the pKb. For inverse agonist activity, the ability of this compound to inhibit basal [³⁵S]GTPγS binding is measured to determine the pEC50.
In Vivo Receptor Occupancy Studies
These studies are essential to relate the dose and plasma concentration of this compound to its target engagement in the brain.
Protocol: In Vivo [³H]-A-349821 Receptor Occupancy in Rats [2][9]
-
Radiotracer Administration: A tracer dose of [³H]-A-349821 is administered to rats, typically via tail vein injection.[2]
-
Antagonist Administration: For competition studies, unlabeled H3 receptor antagonists are administered at various doses prior to the radiotracer.
-
Tissue Collection: At a specified time post-injection, animals are euthanized, and brains are rapidly removed.
-
Dissection: The cerebral cortex (high H3 receptor density) and cerebellum (low H3 receptor density) are dissected and frozen.[2]
-
Sample Processing: Tissues are weighed and solubilized.
-
Quantification: The amount of radioactivity in each tissue sample is determined by liquid scintillation counting.
-
Data Analysis: Specific binding in the cortex is calculated as the difference between the radioactivity in the cortex and the cerebellum.[2] Receptor occupancy is determined by the reduction in specific binding in antagonist-treated animals compared to vehicle-treated controls.
References
- 1. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 7. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of A-349821: A Histamine H3 Receptor Antagonist/Inverse Agonist
A-349821 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist and inverse agonist developed by Abbott Laboratories. Its high affinity for both rat and human H3 receptors, coupled with its efficacy in preclinical models of cognition, has made it a valuable research tool for studying the role of the H3 receptor in various physiological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
| Identifier | Value |
| IUPAC Name | [4'-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]biphenyl-4-yl]-morpholin-4-ylmethanone |
| Molecular Formula | C26H34N2O3 |
| Molar Mass | 422.569 g/mol |
| CAS Number | 372513-99-0 |
Discovery and Development
This compound was identified through medicinal chemistry efforts at Abbott Laboratories aimed at developing novel, non-imidazole H3 receptor ligands.[1] The goal was to create compounds with high potency, selectivity, and favorable pharmacokinetic properties for both rat and human H3 receptors.[1] This led to the discovery of a series of aminoalkoxy-biaryl-4-carboxamides, with this compound emerging as a lead candidate.[2] Subsequent studies established its potent antagonist and inverse agonist activity across various in vitro and in vivo models.[3] A tritiated version, [3H]this compound, was also synthesized and has become a widely used radioligand for H3 receptor binding and occupancy studies.[1][4]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final molecule. A plausible synthetic route is outlined below, based on established organic chemistry principles and published procedures for analogous compounds.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid
This key intermediate can be prepared via a Suzuki coupling reaction between 4-bromobenzoic acid and 4-hydroxyphenylboronic acid.
-
Materials: 4-bromobenzoic acid, 4-hydroxyphenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3 or Na2CO3), and a suitable solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
To a degassed solution of the solvent system, add 4-bromobenzoic acid, 4-hydroxyphenylboronic acid, the palladium catalyst, and the base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid.
-
Step 2: Esterification of 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid
The carboxylic acid is converted to its methyl ester to protect it during the subsequent alkylation step.
-
Materials: 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid, methanol (B129727), and a catalytic amount of a strong acid (e.g., concentrated H2SO4).
-
Procedure:
-
Dissolve the carboxylic acid in an excess of methanol.
-
Add the catalytic amount of sulfuric acid and heat the mixture at reflux for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.
-
Step 3: Synthesis of 1-(3-chloropropyl)-(2R,5R)-2,5-dimethylpyrrolidine
This alkylating agent is prepared from the commercially available (2R,5R)-2,5-dimethylpyrrolidine.
-
Materials: (2R,5R)-2,5-dimethylpyrrolidine, 1-bromo-3-chloropropane, a base (e.g., K2CO3), and a solvent (e.g., acetonitrile).
-
Procedure:
-
To a solution of (2R,5R)-2,5-dimethylpyrrolidine in acetonitrile, add potassium carbonate and 1-bromo-3-chloropropane.
-
Stir the mixture at room temperature for several hours or until the reaction is complete.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired alkylating agent.
-
Step 4: Alkylation of Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate
The phenolic hydroxyl group is alkylated with the prepared side chain via a Williamson ether synthesis.
-
Materials: Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate, 1-(3-chloropropyl)-(2R,5R)-2,5-dimethylpyrrolidine, a base (e.g., Cs2CO3 or K2CO3), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
To a solution of the methyl ester in the chosen solvent, add the base and the alkylating agent.
-
Heat the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours.
-
After completion, cool the reaction, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by chromatography.
-
Step 5: Hydrolysis of the Ester
The methyl ester is hydrolyzed back to the carboxylic acid.
-
Materials: The product from Step 4, lithium hydroxide (B78521) (LiOH), and a solvent mixture (e.g., THF/water).
-
Procedure:
-
Dissolve the ester in the THF/water mixture and add an excess of LiOH.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the carboxylic acid.
-
Step 6: Amide Coupling with Morpholine
The final step involves the formation of the amide bond between the carboxylic acid and morpholine.
-
Materials: The carboxylic acid from Step 5, morpholine, a coupling agent (e.g., HATU or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA), and a solvent (e.g., DMF or CH2Cl2).
-
Procedure:
-
To a solution of the carboxylic acid in the solvent, add the coupling agent, the base, and morpholine.
-
Stir the reaction mixture at room temperature for several hours.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
-
Pharmacological Profile
This compound is a high-affinity ligand for the histamine H3 receptor, exhibiting both antagonist and inverse agonist properties. Its pharmacological activity has been characterized in a variety of in vitro and in vivo assays.
In Vitro Activity
The in vitro potency and affinity of this compound have been determined in several functional and binding assays.
| Assay | Species | Receptor Source | Parameter | Value | Reference |
| Radioligand Binding | Rat | Recombinant | pKi | 9.4 | [3] |
| Human | Recombinant | pKi | 8.8 | [3] | |
| cAMP Formation | Rat | Recombinant | pKb | 8.1 | [3] |
| Human | Recombinant | pKb | 8.2 | [3] | |
| [35S]GTPγS Binding (Antagonist) | Rat | Recombinant | pKb | 8.6 | [3] |
| Human | Recombinant | pKb | 9.3 | [3] | |
| [35S]GTPγS Binding (Inverse Agonist) | Rat | Recombinant | pEC50 | 9.1 | [3] |
| Human | Recombinant | pEC50 | 8.6 | [3] | |
| Calcium Mobilization | Human | Recombinant | pKb | 8.3 | [3] |
| [3H]-Histamine Release | Rat | Cortical Synaptosomes | pKb | 9.2 | [3] |
| Guinea Pig Ileum Contraction | Guinea Pig | Native | pA2 | 9.5 | [3] |
In Vivo Activity
This compound has demonstrated efficacy in animal models of cognition and other H3 receptor-mediated behaviors.
| Model | Species | Effect | Dose Range | Reference |
| (R)-α-methylhistamine-induced Dipsogenia | Mouse | Blockade | 0.4 - 4 mg/kg | [3] |
| Five-Trial Inhibitory Avoidance | Rat (SHR pups) | Cognitive Enhancement | 1 - 10 mg/kg | [3] |
Experimental Protocols for Pharmacological Assays
Radioligand Binding Assay with [3H]this compound
This protocol describes a typical competition binding assay to determine the affinity of test compounds for the H3 receptor using [3H]this compound.
Caption: General workflow for a radioligand binding assay.
-
Materials:
-
Cell membranes expressing recombinant or native H3 receptors.
-
[3H]this compound (specific activity ~20-40 Ci/mmol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Test compounds at various concentrations.
-
Non-specific binding determinator (e.g., 10 µM unlabeled this compound or another H3 antagonist like thioperamide).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, assay buffer, [3H]this compound (at a concentration near its Kd, e.g., 0.5-1.5 nM), and either the test compound or the non-specific binding determinator.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
The IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate G-protein activation by the H3 receptor.
Caption: Workflow for a [35S]GTPγS binding assay.
-
Materials:
-
Cell membranes expressing H3 receptors.
-
[35S]GTPγS (specific activity >1000 Ci/mmol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP).
-
H3 receptor agonist (e.g., (R)-α-methylhistamine) for antagonist mode.
-
Test compounds.
-
-
Procedure:
-
Antagonist Mode: Pre-incubate the membranes with the test compound for a short period. Then, add the H3 agonist and [35S]GTPγS.
-
Inverse Agonist Mode: Incubate the membranes with the test compound and [35S]GTPγS.
-
Incubate the reaction mixture at 30 °C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS by scintillation counting.
-
Data are analyzed to determine the pKb (for antagonists) or pEC50 (for inverse agonists).
-
Histamine H3 Receptor Signaling Pathway
This compound exerts its effects by modulating the signaling cascade of the histamine H3 receptor, which is a G protein-coupled receptor (GPCR).
Caption: Simplified signaling pathway of the histamine H3 receptor.
The H3 receptor is constitutively active and couples to Gi/o proteins. Agonist binding, such as by histamine, enhances this activity, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the inhibition of voltage-gated calcium channels. This ultimately results in the inhibition of neurotransmitter release. As an antagonist, this compound blocks the action of agonists like histamine. As an inverse agonist, it reduces the constitutive activity of the H3 receptor, leading to an increase in neurotransmitter release.
Conclusion
This compound is a well-characterized and highly valuable pharmacological tool for investigating the histamine H3 receptor. Its potent and selective antagonist/inverse agonist properties, combined with its demonstrated in vivo efficacy, make it a cornerstone for research into the therapeutic potential of H3 receptor modulation for cognitive and other neurological disorders. The detailed synthetic and pharmacological information provided in this guide serves as a comprehensive resource for scientists working with this important compound.
References
The Pharmacological Profile of A-349821: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-349821 is a novel, potent, and selective non-imidazole histamine (B1213489) H3 receptor antagonist and inverse agonist.[1][2] This document provides an in-depth overview of the pharmacological properties of this compound, summarizing its binding affinity, functional activity, and in vivo efficacy. Detailed experimental protocols for key assays are provided, along with visualizations of associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action and therapeutic potential.
Introduction
Histamine H3 receptors are primarily expressed in the central nervous system and act as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine (B1211576), norepinephrine, and serotonin.[1] This regulatory role makes the H3 receptor an attractive therapeutic target for a variety of neurological and psychiatric disorders, including cognitive impairments. This compound, with its high affinity and selectivity for the H3 receptor, has been investigated for its potential as a cognitive-enhancing agent.[1]
Binding Affinity and Selectivity
This compound demonstrates high affinity for both recombinant rat and human H3 receptors. Its selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4) is a key characteristic of its pharmacological profile.[1]
Table 1: Receptor Binding Affinities (pKi) of this compound [1]
| Receptor | Species | pKi |
| H3 | Human (recombinant) | 8.8 |
| H3 | Rat (recombinant) | 9.4 |
| H1 | - | > 6.0 |
| H2 | - | > 6.0 |
| H4 | - | > 6.0 |
Table 2: Radioligand Binding Dissociation Constants (pKD) for [3H]this compound [3]
| Receptor Preparation | pKD |
| Recombinant rat H3 receptors (C6 cells) | 9.75 |
| Rat cortices | 9.32 |
| Recombinant human H3 receptors (C6 cells) | 10.54 |
| Human cortices | 10.50 |
Functional Activity
This compound exhibits antagonist and inverse agonist properties in a range of functional assays, effectively reversing the effects of H3 receptor agonists and reducing basal receptor activity.
Table 3: In Vitro Functional Activity of this compound [1]
| Assay | Receptor | Species | Activity | Potency (pKb/pA2/pEC50) |
| cAMP Formation | H3 | Human | Antagonist | 8.2 |
| cAMP Formation | H3 | Rat | Antagonist | 8.1 |
| [35S]-GTPγS Binding | H3 | Human | Antagonist | 9.3 |
| [35S]-GTPγS Binding | H3 | Rat | Antagonist | 8.6 |
| [35S]-GTPγS Binding | H3 | Human | Inverse Agonist | 8.6 (pEC50) |
| [35S]-GTPγS Binding | H3 | Rat | Inverse Agonist | 9.1 (pEC50) |
| Calcium Levels | H3 | Human | Antagonist | 8.3 |
| [3H]-Histamine Release | Native | Rat Brain Cortical Synaptosomes | Antagonist | 9.2 |
| Guinea-Pig Ileum Contraction | Native | Guinea Pig | Antagonist | 9.5 (pA2) |
In Vivo Pharmacology
In vivo studies have demonstrated the cognitive-enhancing effects of this compound in animal models.
Table 4: In Vivo Activity of this compound [1]
| Animal Model | Effect | Effective Dose |
| (R)-alpha-methylhistamine-induced dipsogenia in mice | Potent blockade | 0.4 - 4 mg/kg |
| Five-trial inhibitory avoidance model in spontaneously hypertensive rat (SHR) pups | Enhanced cognitive activity | 1 - 10 mg/kg |
Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. As an antagonist/inverse agonist, this compound blocks or reverses this signaling cascade.
Caption: this compound blocks H3 receptor signaling.
In some cellular contexts, particularly when forming heteromers with other receptors like the dopamine D1 receptor, H3 receptor signaling can diverge to activate the MAPK/ERK pathway.
Caption: D1-H3 heteromer signaling to MAPK pathway.
Experimental Protocols
Radioligand Binding Assays
This protocol outlines the methodology for determining the binding affinity of this compound to H3 receptors using [3H]this compound.
Caption: Workflow for radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Membranes from C6 cells stably expressing recombinant rat or human H3 receptors, or from rat or human cortices, are prepared. Protein concentration is determined using the BCA method.[3]
-
Incubation: For saturation studies, approximately 15-250 µg of membrane protein are incubated with varying concentrations of [3H]this compound for 60 minutes at 25°C.[3]
-
Binding Definition:
-
Total Binding: Membranes are incubated with [3H]this compound.
-
Nonspecific Binding: Determined in the presence of a high concentration (e.g., 10 µM) of an unlabeled H3 receptor ligand like thioperamide.[3]
-
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/B).
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting nonspecific from total binding. Saturation binding data are analyzed using non-linear regression to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).[3] For competition assays, IC50 values are determined and converted to Ki values using the Cheng-Prusoff equation.
[35S]-GTPγS Functional Assay
This assay measures the ability of this compound to modulate G-protein activation by the H3 receptor.
Detailed Steps:
-
Membrane Preparation: Prepare membranes from cells expressing the H3 receptor.
-
Incubation Mixture: Prepare an assay buffer containing GDP, [35S]-GTPγS, and the prepared membranes.
-
Compound Addition:
-
Antagonist Mode: Add a fixed concentration of an H3 agonist with varying concentrations of this compound.
-
Inverse Agonist Mode: Add varying concentrations of this compound alone to measure the inhibition of basal GTPγS binding.
-
-
Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 60 minutes).
-
Separation and Quantification: Separate bound from free [35S]-GTPγS by filtration and measure the radioactivity.
-
Data Analysis: Analyze the data using non-linear regression to determine EC50 or IC50 values.
In Vivo Receptor Occupancy Study
This protocol describes how to determine the in vivo occupancy of H3 receptors by this compound in rats.[4][5]
Caption: Workflow for in vivo receptor occupancy.
Detailed Steps:
-
Animal Dosing: Rats are administered with varying doses of the test H3 receptor antagonist.[4][5]
-
Radiotracer Administration: Following a predetermined time, a tracer dose of [3H]-A-349821 is administered intravenously.[4][5]
-
Tissue Collection: At a specified time after radiotracer injection, animals are euthanized, and the cerebral cortex (high H3 receptor density) and cerebellum (low H3 receptor density) are collected.[4][5]
-
Sample Processing: Tissues are weighed and processed to determine the amount of radioactivity.
-
Data Analysis: The level of radioactivity in the cerebellum is considered to represent free and non-specifically bound radiotracer and is subtracted from the radioactivity in the cortex to determine the specific binding to H3 receptors.[4][5] Receptor occupancy is then calculated as the percentage reduction in specific binding in antagonist-treated animals compared to vehicle-treated controls.[5]
Conclusion
This compound is a highly potent and selective histamine H3 receptor antagonist/inverse agonist. Its pharmacological profile, characterized by high binding affinity, robust functional antagonism, and in vivo efficacy in cognitive models, underscores its potential as a valuable research tool and a lead compound for the development of therapeutics targeting the H3 receptor. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field.
References
- 1. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A-349821: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of A-349821, a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist, for its application in neuroscience research. This document details its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways.
Core Compound Profile
This compound is a non-imidazole compound recognized for its high affinity and selectivity for the histamine H3 receptor.[1] It acts as both an antagonist, blocking the action of agonists, and an inverse agonist, inhibiting the receptor's constitutive activity.[1] Its favorable pharmacokinetic properties and ability to penetrate the brain make it a valuable tool for in vivo studies.[2] Notably, its tritiated form, [3H]-A-349821, serves as a crucial radioligand for in vitro and in vivo receptor occupancy and binding studies.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, facilitating comparative analysis of its binding affinity and functional potency across different species and experimental conditions.
Table 1: Binding Affinity of this compound
| Species | Receptor Type | Preparation | Radioligand | pKi |
| Rat | Recombinant H3 | Membranes from C6 cells | [3H]-A-349821 | 9.4 |
| Human | Recombinant H3 | Membranes from C6 cells | [3H]-A-349821 | 8.8 |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor.[1]
Table 2: Functional Potency of this compound
| Assay Type | Species | Receptor | Parameter | Value |
| cAMP Formation | Human | Recombinant H3 | pKb | 8.2 |
| cAMP Formation | Rat | Recombinant H3 | pKb | 8.1 |
| [35S]-GTPγS Binding | Human | Recombinant H3 | pKb | 9.3 |
| [35S]-GTPγS Binding | Rat | Recombinant H3 | pKb | 8.6 |
| Calcium Levels | Human | Recombinant H3 | pKb | 8.3 |
| Guinea Pig Ileum Contraction | Guinea Pig | Native H3 | pA2 | 9.5 |
| [3H]-Histamine Release | Rat | Native H3 (Cortical Synaptosomes) | pKb | 9.2 |
| Constitutive GTPγS Binding | Rat | H3 Receptor | pEC50 | 9.1 |
| Constitutive GTPγS Binding | Human | H3 Receptor | pEC50 | 8.6 |
pKb is the negative logarithm of the equilibrium dissociation constant of an antagonist, indicating its potency. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.[1]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vivo Receptor Occupancy Studies
This protocol is adapted from studies characterizing [3H]-A-349821 as a radiotracer for assessing in vivo H3 receptor occupancy.[2][3]
Objective: To determine the in vivo occupancy of H3 receptors by this compound or other H3 receptor antagonists.
Materials:
-
[3H]-A-349821 (Radiotracer)
-
Male Sprague-Dawley rats (230-250 g)
-
Test compounds (e.g., this compound, ABT-239)
-
Saline or appropriate vehicle
-
CO2 for anesthesia
-
Dry ice
-
Scintillation counter
Procedure:
-
Administer the test H3 receptor antagonist to rats at various doses.
-
At a specified time post-administration, inject a tracer dose of [3H]-A-349821 (e.g., 1.5 µg/kg) via the tail vein.[2][3]
-
At the time of peak brain exposure, anesthetize the rats with CO2 and decapitate.[2]
-
Rapidly dissect the cerebral cortex and cerebellum. The cerebellum is used as a reference region due to its low density of H3 receptors.[2]
-
Freeze the tissues on dry ice.
-
Homogenize the tissues and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the radioactivity in the cerebellum from that in the cortex.
-
Determine H3 receptor occupancy by comparing the specific binding in antagonist-treated animals to that in vehicle-treated animals.
Radioligand Binding Assays
These protocols are based on in vitro binding studies using [3H]-A-349821.[4]
Objective: To determine the affinity and density of H3 receptors in membrane preparations.
Materials:
-
Membrane preparations from cells expressing recombinant H3 receptors or from brain tissue (e.g., rat or human cortex).
-
[3H]-A-349821
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 0.1% BSA.
-
Non-specific binding control: 10 µM thioperamide (B1682323).
-
Glass fiber filters (e.g., GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Saturation Binding Protocol:
-
Incubate varying concentrations of [3H]-A-349821 with a fixed amount of membrane protein (e.g., 15-250 µg) in the assay buffer.[4]
-
For each concentration, prepare parallel tubes containing 10 µM thioperamide to determine non-specific binding.[4]
-
Incubate for 60 minutes at 25°C.[4]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).
Competition Binding Protocol:
-
Incubate a fixed concentration of [3H]-A-349821 (e.g., 1.5 nM) with membrane preparations in the presence of increasing concentrations of the competing ligand (e.g., this compound).[4]
-
Define non-specific binding using 10 µM thioperamide.[4]
-
Incubate for 60 minutes at 25°C.[4]
-
Filter and wash as described for the saturation binding assay.
-
Measure radioactivity and analyze the data to determine the IC50 of the competing ligand, from which the Ki can be calculated.
Signaling Pathways and Visualizations
This compound, as an H3 receptor antagonist/inverse agonist, modulates downstream signaling cascades. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Canonical H3 Receptor Signaling
The following diagram illustrates the canonical signaling pathway of the H3 receptor and the effect of this compound.
Caption: Canonical Histamine H3 Receptor Signaling Pathway.
D1-H3 Receptor Heteromerization and MAPK Pathway
Research has indicated that the histamine H3 receptor can form heteromers with the dopamine (B1211576) D1 receptor, leading to a switch in signaling from the canonical Gi/o pathway to a Gs-independent, Gi-dependent activation of the MAPK/ERK pathway.[5]
Caption: D1-H3 Receptor Heteromer Signaling to the MAPK Pathway.
Conclusion
This compound is a versatile and potent tool for investigating the role of the histamine H3 receptor in the central nervous system. Its well-characterized pharmacological profile, coupled with the availability of its radiolabeled form, makes it suitable for a wide range of in vitro and in vivo applications. This guide provides essential data and methodologies to support the effective use of this compound in neuroscience research and drug development.
References
- 1. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marked changes in signal transduction upon heteromerization of dopamine D1 and histamine H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Nootropic Potential of A-349821: A Technical Guide to Preclinical Findings in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-349821 is a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist that has demonstrated significant nootropic effects in preclinical animal models. This technical guide provides an in-depth overview of the core preclinical research, focusing on the cognitive-enhancing properties of this compound. It details the experimental protocols, presents quantitative data from key behavioral studies, and illustrates the underlying signaling pathways. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine (B1216132) and dopamine (B1211576). Its role in cognitive function has made it a prime target for the development of novel therapeutic agents for cognitive disorders. This compound has emerged as a promising compound in this class, exhibiting high affinity and selectivity for the H3 receptor. Preclinical studies have highlighted its potential to enhance cognitive performance, particularly in models of learning and memory. This document synthesizes the available data on the nootropic effects of this compound in animal models.
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist and inverse agonist at the histamine H3 receptor. H3 receptors are G protein-coupled receptors (GPCRs) linked to Gi/o proteins. As an antagonist, this compound blocks the binding of the endogenous agonist, histamine, to the H3 receptor. As an inverse agonist, it reduces the constitutive activity of the receptor.
The primary mechanism for the nootropic effects of this compound is the blockade of H3 autoreceptors on histaminergic neurons and H3 heteroreceptors on non-histaminergic neurons. This action leads to an increased release of histamine, acetylcholine, and dopamine in brain regions critical for learning and memory, such as the cortex and hippocampus.[1][2]
The downstream signaling cascade of the H3 receptor involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. H3 receptor activation can also modulate other pathways, including the activation of phospholipase A2 (PLA2) and the PI3K/Akt/GSK-3β pathway.[3][4] By antagonizing the H3 receptor, this compound is presumed to reverse these effects, leading to a cellular environment that is more conducive to synaptic plasticity and cognitive function.
Nootropic Effects in Animal Models: Quantitative Data
The primary evidence for the cognitive-enhancing effects of this compound comes from the five-trial inhibitory avoidance task in spontaneously hypertensive rat (SHR) pups, a well-established model for assessing learning and memory.[1][5]
| Compound | Dose (mg/kg) | Animal Model | Behavioral Test | Key Findings | Reference |
| This compound | 1 - 10 | Spontaneously Hypertensive Rat (SHR) pups | Five-Trial Inhibitory Avoidance | Enhanced cognitive activity. The 1 mg/kg dose showed comparable efficacy to a fully efficacious dose of ciproxifan (B1662499) (3 mg/kg). | [1] |
| This compound | 0.4 - 4 | Mice | (R)-alpha-methylhistamine-induced dipsogenia | Potently blocked the induced behavior, demonstrating in vivo H3 receptor antagonism. | [1] |
Note: Specific quantitative data such as mean latencies or error rates from the primary studies were not publicly available in the reviewed literature.
Experimental Protocols
Five-Trial Inhibitory Avoidance Task in SHR Pups
This task assesses learning and memory by measuring a rat pup's latency to enter a dark compartment where it previously received a mild footshock.
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is a grid capable of delivering a mild electric shock.
Procedure:
-
Habituation (Trial 1): Each pup is placed in the light compartment, and the latency to enter the dark compartment is recorded. Once the pup enters the dark chamber, the door is closed, and a mild, brief footshock is delivered.
-
Acquisition Trials (Trials 2-4): The procedure is repeated for four more trials. The latency to enter the dark compartment is recorded for each trial. An increase in latency across trials indicates learning.
-
Retention Trial (Trial 5): Typically conducted 24 hours after the last acquisition trial to assess long-term memory. No footshock is delivered in this trial. Longer latencies indicate better memory retention.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified times before the first trial.[5]
References
- 1. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Model of attention deficit hyperactivity disorder: five-trial, repeated acquisition inhibitory avoidance in spontaneously hypertensive rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
A-349821: A Comprehensive Technical Guide to its High-Affinity Binding at the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of A-349821, a potent and selective non-imidazole antagonist and inverse agonist of the histamine (B1213489) H3 receptor. The information presented herein, including quantitative binding data, detailed experimental protocols, and pathway visualizations, is intended to support further research and development efforts targeting the H3 receptor for various neurological and cognitive disorders.
Core Binding and Functional Activity Data
This compound demonstrates high affinity for both rat and human histamine H3 receptors, with a notable preference for the human variant. Its potent antagonist and inverse agonist properties have been consistently demonstrated across a range of in vitro and in vivo models.[1] The following tables summarize the key quantitative data on the binding affinity and functional potency of this compound.
Table 1: Radioligand Binding Affinity of this compound at H3 Receptors
| Species/Tissue | Radioligand | Parameter | Value | Reference |
| Recombinant Human H3 | [3H]this compound | pKi | 8.8 | [1] |
| Recombinant Rat H3 | [3H]this compound | pKi | 9.4 | [1] |
| Human Cortex | [3H]this compound | pKD | 10.50 | [2] |
| C6 Cells (Human H3) | [3H]this compound | pKD | 10.54 | [2] |
| Rat Cortex | [3H]this compound | pKD | 9.32 | [2] |
| C6 Cells (Rat H3) | [3H]this compound | pKD | 9.75 | [2] |
Table 2: Functional Activity of this compound as an H3 Receptor Antagonist/Inverse Agonist
| Assay Type | Species/System | Parameter | Value | Reference |
| [35S]-GTPγS Binding (Antagonist) | Recombinant Human H3 | pKb | 9.3 | [1] |
| [35S]-GTPγS Binding (Antagonist) | Recombinant Rat H3 | pKb | 8.6 | [1] |
| [35S]-GTPγS Binding (Inverse Agonist) | Recombinant Human H3 | pEC50 | 8.6 | [1] |
| [35S]-GTPγS Binding (Inverse Agonist) | Recombinant Rat H3 | pEC50 | 9.1 | [1] |
| cAMP Formation (Antagonist) | Recombinant Human H3 | pKb | 8.2 | [1] |
| cAMP Formation (Antagonist) | Recombinant Rat H3 | pKb | 8.1 | [1] |
| Calcium Levels (Antagonist) | Recombinant Human H3 | pKb | 8.3 | [1] |
| [3H]-Histamine Release (Antagonist) | Rat Brain Cortical Synaptosomes | pKb | 9.2 | [1] |
| Guinea-Pig Ileum Contraction (Antagonist) | Native Guinea-Pig Ileum | pA2 | 9.5 | [1] |
Experimental Protocols
The following sections detail the methodologies employed to determine the binding affinity and functional activity of this compound at the H3 receptor.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the H3 receptor.
Materials:
-
Membranes: Prepared from C6 cells stably expressing either rat or human H3 receptors, or from rat or human cortical tissue.[2]
-
Radioligand: [3H]this compound or [3H]N-α-methylhistamine ([3H]NαMH).[2]
-
Assay Buffer: Details not specified in the provided literature, but a typical buffer would be 50 mM Tris-HCl, pH 7.4.
-
Competitors: A range of concentrations of this compound or other H3 receptor ligands.
-
Non-specific Binding Control: 10 µM thioperamide.[2]
-
Filtration Apparatus: A cell harvester to separate bound and unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane preparations are incubated with a fixed concentration of the radioligand (e.g., 0.5 nM [3H]NαMH or 0.5-1.5 nM [3H]this compound).[2]
-
Varying concentrations of the unlabeled competitor (this compound) are added to the incubation mixture.
-
The reaction is incubated at 25°C for a duration sufficient to reach equilibrium (e.g., 30 minutes for [3H]NαMH, 60 minutes for [3H]this compound).[2]
-
The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 of the competitor, which is then converted to a Ki value using the Cheng-Prusoff equation.
[35S]-GTPγS Functional Assay
This assay measures the functional activity of this compound by quantifying its effect on G-protein activation, a downstream event of H3 receptor signaling. As an antagonist, it blocks agonist-induced G-protein activation. As an inverse agonist, it reduces the constitutive (basal) activity of the receptor.[1]
Procedure Outline:
-
Membranes expressing H3 receptors are incubated with GDP to ensure G-proteins are in an inactive state.
-
For antagonist activity, membranes are incubated with a known H3 receptor agonist (e.g., R-alpha-methylhistamine) in the presence of varying concentrations of this compound.
-
For inverse agonist activity, membranes are incubated with varying concentrations of this compound alone.[1]
-
[35S]-GTPγS, a non-hydrolyzable analog of GTP, is added to the mixture.
-
Upon G-protein activation, GDP is exchanged for [35S]-GTPγS.
-
The amount of [35S]-GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.
-
Data are analyzed to determine the pKb (for antagonism) or pEC50 (for inverse agonism) of this compound.[1]
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[3] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a presynaptic autoreceptor, it also modulates the synthesis and release of histamine. Furthermore, as a heteroreceptor, it regulates the release of other neurotransmitters such as acetylcholine, norepinephrine, and serotonin. This compound, as an antagonist/inverse agonist, blocks these signaling cascades.
Selectivity Profile
This compound exhibits high selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4).[1] Competition-binding studies against a broad panel of G-protein coupled receptors (GPCRs) and ligand-gated ion channels showed minimal cross-reactivity, with only weak affinity observed for α2c adrenergic receptors.[2] This high selectivity minimizes off-target effects, making this compound a valuable tool for specifically probing H3 receptor function.
Conclusion
This compound is a well-characterized, high-affinity, and selective histamine H3 receptor antagonist/inverse agonist. Its potent activity in both recombinant and native systems, coupled with its favorable selectivity profile, establishes it as a critical pharmacological tool for research into the therapeutic potential of H3 receptor modulation. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers in the field of drug discovery and neuropharmacology.
References
- 1. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
A-349821: A Potent and Selective Histamine H3 Receptor Antagonist/Inverse Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
A-349821, with the chemical name (4'-(3-((R,R)2,5-dimethyl-pyrrolidin-1-yl)-propoxy)-biphenyl-4-yl)-morpholin-4-yl-methanone, is a novel, non-imidazole small molecule that acts as a potent and selective antagonist and inverse agonist at the histamine (B1213489) H3 receptor.[1] Its high affinity for both rat and human H3 receptors, coupled with its ability to modulate the release of various central neurotransmitters, has positioned it as a significant tool in neuroscience research, particularly in the investigation of cognitive processes.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, including detailed experimental protocols and data presented for ease of comparison and replication.
Chemical Structure and Physicochemical Properties
This compound is a biphenyl (B1667301) compound with a morpholine (B109124) carboxamide and a dimethyl-pyrrolidinyl propoxy side chain. This non-imidazole structure contributes to its high selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4).[1]
| Identifier | Value | Reference |
| IUPAC Name | [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone | [2] |
| Molecular Formula | C26H34N2O3 | [2] |
| Molar Mass | 422.569 g·mol−1 | [2] |
| CAS Number | 372513-99-0 | [2] |
| PubChem CID | 9954017 | [2] |
Pharmacological Properties
This compound exhibits high affinity and potency at both recombinant and native histamine H3 receptors across different species. Its antagonist and inverse agonist properties have been characterized in a variety of in vitro and in vivo models.
In Vitro Pharmacology
The tables below summarize the key in vitro pharmacological parameters of this compound.
Table 2.1: Receptor Binding Affinities of this compound
| Receptor | Species | Preparation | Radioligand | Parameter | Value | Reference |
| H3 | Human (recombinant) | Cell Membranes | [3H]this compound | pKi | 8.8 | [1] |
| H3 | Rat (recombinant) | Cell Membranes | [3H]this compound | pKi | 9.4 | [1] |
| H3 | Human (recombinant) | C6 Cell Membranes | [3H]this compound | pKD | 10.54 | [3] |
| H3 | Rat (recombinant) | C6 Cell Membranes | [3H]this compound | pKD | 9.75 | [3] |
| H3 | Human (native) | Cortical Membranes | [3H]this compound | pKD | 10.50 | [3] |
| H3 | Rat (native) | Cortical Membranes | [3H]this compound | pKD | 9.32 | [3] |
Table 2.2: Functional Activity of this compound
| Assay | Receptor | Species | Parameter | Value | Reference |
| [35S]-GTPγS Binding (Antagonist) | H3 | Human (recombinant) | pKb | 9.3 | [1] |
| [35S]-GTPγS Binding (Antagonist) | H3 | Rat (recombinant) | pKb | 8.6 | [1] |
| [35S]-GTPγS Binding (Inverse Agonist) | H3 | Human (recombinant) | pEC50 | 8.6 | [1] |
| [35S]-GTPγS Binding (Inverse Agonist) | H3 | Rat (recombinant) | pEC50 | 9.1 | [1] |
| cAMP Formation (Antagonist) | H3 | Human (recombinant) | pKb | 8.2 | [1] |
| cAMP Formation (Antagonist) | H3 | Rat (recombinant) | pKb | 8.1 | [1] |
| Guinea-Pig Ileum Contraction (Antagonist) | H3 | Guinea Pig (native) | pA2 | 9.5 | [1] |
| [3H]-Histamine Release (Antagonist) | H3 | Rat (native cortical synaptosomes) | pKb | 9.2 | [1] |
In Vivo Pharmacology
This compound has demonstrated efficacy in animal models of cognition and has been characterized as a suitable radiotracer for in vivo receptor occupancy studies.[4][5]
Table 2.3: In Vivo Properties of this compound
| Model | Species | Effect | Dose Range | Reference |
| (R)-alpha-methylhistamine-induced dipsogenia | Mouse | Blockade of effect | 0.4 - 4 mg/kg | [1] |
| Five-trial inhibitory avoidance | Spontaneously Hypertensive Rat (SHR) pups | Cognitive enhancement | 1 - 10 mg/kg | [1] |
| In vivo H3 receptor occupancy | Rat | ED50 for H3 receptor occupancy | 66 µg·kg−1 | [5] |
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound can reduce the basal activity of the H3 receptor, even in the absence of an agonist.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of this compound typically involves radioligand binding assays to determine its affinity for the H3 receptor and functional assays to assess its antagonist and inverse agonist properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for A-349821 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-349821 is a potent and selective histamine (B1213489) H3 receptor antagonist with inverse agonist properties. It is a valuable tool for in vivo research, particularly in neuroscience, for probing the role of the H3 receptor in various physiological processes, including cognition. This document provides detailed application notes and protocols for the use of this compound in common in vivo studies: H3 receptor occupancy, cognitive enhancement in a five-trial inhibitory avoidance model, and assessment of H3 receptor antagonism in a dipsogenia model.
Mechanism of Action
This compound is a non-imidazole compound that displays high affinity for both rat and human H3 receptors.[1] As an antagonist and inverse agonist, it blocks the constitutive activity of the H3 autoreceptor, which normally inhibits the release of histamine and other neurotransmitters. By blocking this inhibition, this compound increases the release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine, which are involved in arousal, attention, and cognitive functions. This mechanism underlies its nootropic (cognition-enhancing) effects observed in animal models.
In Vivo Applications & Protocols
This compound can be used in its unlabeled form for behavioral studies or as a radioligand ([3H]-A-349821) for receptor occupancy studies.
In Vivo H3 Receptor Occupancy Studies using [3H]-A-349821
This protocol is designed to determine the in vivo occupancy of H3 receptors by a test compound by measuring the displacement of [3H]-A-349821.
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats (230-250 g) are used.
-
Housing: Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Formulation and Dosing:
-
The test compound is formulated in a suitable vehicle (e.g., saline).
-
[3H]-A-349821 is administered intravenously (i.v.) via the tail vein at a dose of 1.5 µg/kg in a volume of 1 mL/kg.[2]
-
-
Experimental Procedure:
-
Animals are pretreated with the test compound or vehicle via intraperitoneal (i.p.) injection.
-
After a predetermined time (e.g., 30 minutes), [3H]-A-349821 is administered.
-
At various time points post-[3H]-A-349821 administration (e.g., 15, 30, 45, 60, 90 minutes), rats are euthanized with CO2 and decapitated.[2]
-
The cerebral cortex and cerebellum are rapidly dissected and frozen on dry ice.[2]
-
-
Sample Processing and Analysis:
-
Brain tissues are weighed and dissolved in a tissue solubilizer.
-
The amount of radioactivity is quantified using liquid scintillation counting.
-
Specific binding in the cortex is determined by subtracting the radioactivity in the cerebellum (a region with low H3 receptor density) from the radioactivity in the cortex.
-
Receptor occupancy by the test compound is calculated as the percentage reduction in specific binding of [3H]-A-349821 in the test group compared to the vehicle-treated group.
-
Quantitative Data:
| Parameter | Value | Species | Reference |
| [3H]-A-349821 Dose | 1.5 µg/kg, i.v. | Rat | [2] |
| Administration Volume | 1 mL/kg | Rat | [2] |
| Optimal Time for Tissue Collection | 15-90 min post-dosing | Rat | [2] |
Cognitive Enhancement: Five-Trial Inhibitory Avoidance in Rat Pups
This model assesses the ability of this compound to improve learning and memory in spontaneously hypertensive rat (SHR) pups, a model that exhibits behavioral characteristics of ADHD.[3]
Protocol:
-
Animals: Male SHR pups (postnatal days 20-24).
-
Apparatus: A two-compartment inhibitory avoidance apparatus with a light and a dark chamber separated by a guillotine door. The floor of the dark chamber is a grid capable of delivering a mild footshock.
-
Formulation and Dosing:
-
This compound is dissolved in saline.
-
Administer this compound (1-10 mg/kg) or vehicle via i.p. injection 30 minutes before the first trial.
-
-
Experimental Procedure:
-
Habituation: Allow each pup to explore the apparatus for a short period before the trials.
-
Trial 1 (Acquisition): Place the pup in the light compartment. After a brief exploration period, the door to the dark compartment is opened. When the pup enters the dark compartment, the door closes, and a mild footshock (e.g., 0.2-0.5 mA for 1-2 seconds) is delivered.
-
Trials 2-5: The procedure is repeated for four more trials with a specific inter-trial interval. The latency to enter the dark compartment is recorded for each trial. An increase in latency across trials indicates learning.
-
-
Data Analysis: The primary measure is the step-through latency. A significant increase in latency in the this compound-treated group compared to the vehicle group indicates cognitive enhancement.
Quantitative Data:
| Parameter | Value | Species | Reference |
| This compound Dose Range | 1-10 mg/kg, i.p. | Rat Pups (SHR) | [1] |
| Pre-treatment Time | 30 minutes | Rat Pups (SHR) | |
| Number of Trials | 5 | Rat Pups (SHR) | [3] |
H3 Receptor Antagonism: R-α-methylhistamine-Induced Dipsogenia in Mice
This model is used to confirm the H3 receptor antagonist activity of this compound in vivo. The H3 receptor agonist, R-α-methylhistamine (RAM), induces excessive drinking (dipsogenia), which can be blocked by an H3 antagonist.
Protocol:
-
Animals: Male CD-1 mice.
-
Housing: Individually housed with free access to food but water is removed at the start of the experiment.
-
Formulation and Dosing:
-
This compound is dissolved in saline.
-
Administer this compound (0.4-4 mg/kg) or vehicle via i.p. injection.
-
R-α-methylhistamine is dissolved in saline and administered i.p. at a dose that reliably induces drinking (e.g., 30 mg/kg).
-
-
Experimental Procedure:
-
Administer this compound or vehicle.
-
After 5 minutes, administer R-α-methylhistamine.
-
30 minutes after the RAM injection, place a pre-weighed water bottle in the cage.
-
Measure water consumption over a set period (e.g., 30-60 minutes) by re-weighing the water bottle.
-
-
Data Analysis: A significant reduction in water intake in the this compound-treated group compared to the vehicle group (that received RAM) indicates H3 receptor antagonist activity.
Quantitative Data:
| Parameter | Value | Species | Reference |
| This compound Dose Range | 0.4-4 mg/kg, i.p. | Mouse | [1] |
| R-α-methylhistamine Dose | ~30 mg/kg, i.p. | Mouse | |
| Pre-treatment Time (this compound) | 5 minutes before RAM | Mouse | |
| Measurement Period | 30-60 minutes | Mouse |
Spontaneous Locomotor Activity
It is important to assess whether the observed effects of this compound on cognition are independent of changes in general motor activity. Doses of 1-10 mg/kg in rats have been shown to be without effect on spontaneous locomotor activity.[1]
Protocol:
-
Animals: The same strain and age of animals used in the primary behavioral experiment.
-
Apparatus: Open-field arenas equipped with photobeam detectors to automatically record movement.
-
Formulation and Dosing: Administer the same doses of this compound or vehicle as used in the cognitive tests.
-
Experimental Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the open-field arena and record locomotor activity for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis: Parameters such as total distance traveled, and time spent moving are compared between the this compound and vehicle groups. No significant difference suggests the cognitive effects are not due to hyperactivity.
Conclusion
This compound is a versatile research tool for investigating the H3 receptor system in vivo. The protocols outlined here provide a framework for assessing its receptor occupancy, pro-cognitive effects, and antagonist activity. Researchers should optimize these protocols based on their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model of attention deficit hyperactivity disorder: five-trial, repeated acquisition inhibitory avoidance in spontaneously hypertensive rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [3H]-A-349821 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-349821 is a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist and inverse agonist.[1][2] The tritiated version, [3H]-A-349821, serves as a high-affinity radioligand crucial for characterizing the pharmacology of H3 receptors.[3][4] This radioligand has been successfully utilized for in vitro and in vivo receptor occupancy studies, demonstrating favorable properties such as high affinity, specificity, and the ability to penetrate the brain.[5][6] [3H]-A-349821 binds to a single class of saturable sites and recognizes human H3 receptors with approximately 10-fold higher affinity than rat H3 receptors.[3][4] This document provides detailed protocols for performing saturation and competition radioligand binding assays using [3H]-A-349821.
Data Presentation
Table 1: Binding Affinity (pKd) and Receptor Density (Bmax) of [3H]-A-349821 in Various Tissues and Cell Lines.
| Tissue/Cell Line | Species | pKd | Bmax (fmol/mg protein) |
| C6 Cells (recombinant H3) | Rat | 9.75 | N/A |
| Cerebral Cortex | Rat | 9.32 | 269 ± 25.1 |
| C6 Cells (recombinant H3) | Human | 10.54 | N/A |
| Cerebral Cortex | Human | 10.50 | N/A |
| Cerebellum | Rat | 9.66 ± 0.15 | 16.5 ± 2.4 |
| Data compiled from multiple sources.[3][5] |
Table 2: Inhibition Constants (pKi) of Various Ligands Determined by [3H]-A-349821 Competition Assay.
| Compound | Receptor Source | pKi |
| This compound | Recombinant Rat H3 | 9.4 |
| This compound | Recombinant Human H3 | 8.8 |
| Data from Esbenshade et al., 2004.[2] |
Experimental Protocols
This section details the methodologies for saturation and competition binding assays using [3H]-A-349821.
Materials and Reagents:
-
[3H]-A-349821 (Specific Activity: 22-36 Ci/mmol)[5]
-
Membrane preparations (from tissues like rat or human cortex, or cells expressing recombinant H3 receptors)[3]
-
Assay Buffer with BSA (for [3H]-A-349821): 50 mM Tris-HCl, 5 mM EDTA, 0.1% or 0.2% Bovine Serum Albumin (BSA), pH 7.4.[3][5] Note: BSA is crucial to prevent adsorption of the radioligand to labware.
-
Unlabeled ligands for competition assays (e.g., thioperamide (B1682323) for non-specific binding, test compounds)[3]
-
96-well BioBlocks™ or similar assay plates[3]
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Polytron homogenizer
Membrane Preparation:
-
Thaw frozen tissue (e.g., rat or human cortex) or cells.
-
Homogenize the tissue/cells in ice-cold Tris-EDTA buffer using a Polytron homogenizer.[3]
-
Centrifuge the homogenate at appropriate speed and temperature to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in a known volume of buffer to achieve a target protein concentration.
-
Determine the protein concentration using a standard method, such as the bicinchoninic acid (BCA) assay.[5]
-
Store membrane preparations at -80°C until use.
Saturation Binding Assay Protocol: This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.[7][8][9]
-
Prepare serial dilutions of [3H]-A-349821 in Assay Buffer with BSA. A typical concentration range is ~0.01 to ~6 nM.[3]
-
In a 96-well plate, set up duplicate tubes for each concentration.
-
For Total Binding , add:
-
For Non-specific Binding (NSB) , add:
-
Diluted [3H]-A-349821
-
A high concentration of a competing ligand (e.g., 10 µM thioperamide) to saturate the receptors.[3]
-
Membrane preparation
-
Assay Buffer with BSA to the final volume.
-
-
Incubate the plates at 25°C for 60 minutes.[3]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with cold 50 mM Tris-HCl buffer to remove unbound radioligand.[5]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression (e.g., one-site binding hyperbola) with software like GraphPad Prism to determine Kd and Bmax values.[5]
Competition Binding Assay Protocol: This assay is used to determine the affinity (Ki) of unlabeled test compounds for the receptor.[7][8][9]
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, set up duplicate tubes.
-
Add the following to each well:
-
A fixed concentration of [3H]-A-349821 (typically close to its Kd value, e.g., 0.5 nM or 1.5 nM).[3]
-
Varying concentrations of the unlabeled test compound.
-
Membrane preparation.
-
Assay Buffer with BSA to the final volume.
-
-
Include wells for Total Binding (no test compound) and Non-specific Binding (e.g., 10 µM thioperamide).[3]
-
Incubate the plates at 25°C for 60 minutes.[3]
-
Terminate the reaction and process the samples as described in steps 6-8 of the Saturation Binding Assay protocol.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Analyze the data using non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from saturation experiments.
Mandatory Visualization
Caption: Workflow for a [3H]-A-349821 radioligand binding assay.
Caption: Inverse agonist action of [3H]-A-349821 at the H3 receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for A-349821 in Rodent Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-349821, a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist, in rodent models of cognition. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the cognitive-enhancing properties of this compound.
Introduction
This compound is a non-imidazole compound that demonstrates high affinity for both rat and human H3 receptors.[1] As an antagonist/inverse agonist, it functions by blocking the inhibitory effects of histamine at H3 autoreceptors and heteroreceptors, leading to an increased release of histamine and other neurotransmitters crucial for cognitive processes, such as acetylcholine.[1] This mechanism of action underlies its potential as a therapeutic agent for cognitive deficits observed in various neurological and psychiatric disorders. Preclinical studies have demonstrated the efficacy of this compound in improving cognitive performance in rodent models.[1]
Quantitative Data Summary
The following table summarizes the effective dosage of this compound in a key rodent cognitive study.
| Cognitive Test | Animal Model | Dosage Range | Route of Administration | Observed Effect | Reference |
| Five-Trial Inhibitory Avoidance | Spontaneously Hypertensive Rat (SHR) Pups | 1-10 mg/kg | Not specified, likely intraperitoneal (i.p.) or oral (p.o.) | Enhanced cognitive activity. The 1 mg/kg dose showed comparable efficacy to a fully efficacious dose of ciproxifan (B1662499) (3 mg/kg). | [1] |
Signaling Pathway
This compound exerts its effects by antagonizing the histamine H3 receptor, a G protein-coupled receptor (GPCR) that is constitutively active and coupled to the Gi/o protein. The binding of this compound blocks the downstream signaling cascade typically initiated by H3 receptor activation. This leads to an increase in the synthesis and release of histamine and other neurotransmitters, thereby modulating synaptic plasticity and neuronal communication involved in cognitive functions.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
Five-Trial Inhibitory Avoidance Test
This task assesses learning and memory in rodents. The protocol described here is a modified version of the standard one-trial passive avoidance task, as utilized in studies with this compound.[1]
Apparatus:
-
A two-compartment box with a light and a dark chamber separated by a guillotine door.
-
The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
Procedure:
-
Habituation (Day 1):
-
Place each rat pup in the light compartment and allow it to explore for 60 seconds.
-
Open the guillotine door and allow the pup to enter the dark compartment.
-
Once the pup has fully entered the dark compartment, close the door and return the pup to its home cage.
-
-
Training (Day 2):
-
Administer this compound or vehicle at the desired dose and route 30-60 minutes before the first trial.
-
Trial 1: Place the pup in the light compartment. When it enters the dark compartment, close the door and deliver a mild, inescapable footshock (e.g., 0.3-0.5 mA for 2 seconds).
-
Remove the pup from the dark compartment immediately after the shock and return it to a holding cage.
-
Trials 2-5: Repeat the procedure for four more trials with an inter-trial interval of approximately 5-10 minutes. Record the latency to enter the dark compartment for each trial. An increase in latency across trials indicates learning.
-
-
Retention Test (Day 3):
-
24 hours after the training session, place the pup in the light compartment and record the latency to enter the dark compartment (up to a maximum of 300 seconds).
-
No footshock is delivered during the retention test.
-
Longer latencies in the this compound-treated group compared to the vehicle group indicate enhanced memory.
-
Data Analysis:
-
Compare the latencies to enter the dark compartment across the five training trials and during the retention test between the different treatment groups using appropriate statistical tests (e.g., ANOVA with repeated measures for training trials and a t-test or Mann-Whitney U test for the retention test).
Novel Object Recognition (NOR) Test
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm).
-
A set of different objects that are of similar size but vary in shape and texture. The objects should be heavy enough that the animals cannot displace them.
Procedure:
-
Habituation:
-
On two consecutive days, allow each animal to freely explore the empty arena for 5-10 minutes.
-
-
Familiarization Phase (Training):
-
Place two identical objects in the arena.
-
Place the animal in the arena, midway between the two objects, and allow it to explore for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
-
Test Phase (Retention):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the animal to the arena.
-
One of the familiar objects is replaced with a novel object.
-
Record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
This compound or vehicle should be administered prior to the familiarization phase.
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI in the this compound-treated group indicates enhanced recognition memory.
Social Recognition Test
This test evaluates short-term social memory.
Apparatus:
-
A standard rodent cage.
Procedure:
-
First Exposure (Training):
-
Place an adult test rat in the cage and allow it to habituate for a few minutes.
-
Introduce a juvenile rat into the cage for a short period (e.g., 4 minutes).
-
Record the total time the adult rat spends investigating the juvenile (e.g., sniffing, grooming).
-
-
Second Exposure (Test):
-
After a specific inter-exposure interval (e.g., 30-120 minutes), re-introduce either the same juvenile (familiar) or a different juvenile (novel) into the cage with the adult rat.
-
Record the duration of social investigation for a set period (e.g., 4 minutes).
-
This compound or vehicle should be administered before the first exposure.
-
Data Analysis:
-
A significant reduction in the investigation time towards the familiar juvenile during the second exposure is indicative of social memory.
-
Compare the investigation times between the familiar and novel juvenile presentations and between treatment groups. A greater reduction in investigation time for the familiar juvenile in the this compound group suggests enhanced social memory.
Conclusion
This compound has shown promise as a cognitive-enhancing agent in preclinical rodent models. The protocols and data presented in these application notes provide a foundation for further investigation into the therapeutic potential of this H3 receptor antagonist. Researchers are encouraged to adapt and optimize these methodologies to suit their specific experimental goals.
References
Application Notes and Protocols for A-349821 Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-349821 is a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist/inverse agonist that has demonstrated nootropic (cognition-enhancing) effects in preclinical studies.[1] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters, making it a key target for cognitive and sleep-wake disorders.[1][2] These application notes provide a comprehensive overview of the administration routes for this compound in preclinical models, based on published research. Detailed protocols for key in vivo experiments are also provided to assist researchers in their study design.
Data Presentation: this compound Administration and Dosing in Preclinical Models
The following tables summarize the quantitative data on this compound administration routes, dosing, and applications in various preclinical models.
Table 1: Intravenous Administration of [³H]-A-349821 for In Vivo Receptor Occupancy Studies
| Parameter | Value | Species | Purpose | Reference |
| Administration Route | Intravenous (tail vein injection) | Rat (Sprague-Dawley) | In vivo receptor occupancy and biodistribution | [3] |
| Dose | 1.5 µg/kg ([³H]-A-349821) | Rat (Sprague-Dawley) | Biodistribution studies | [3] |
| Dose Range | 0.5 to 120 µg/kg ([³H]-A-349821) | Rat (Sprague-Dawley) | Receptor occupancy saturation studies | [3] |
| Vehicle | Not explicitly stated, likely saline | Rat (Sprague-Dawley) | ||
| Volume | 1 mL/kg | Rat (Sprague-Dawley) | [3] |
Table 2: Intraperitoneal Administration of this compound for In Vivo Behavioral and Receptor Occupancy Inhibition Studies
| Parameter | Value | Species/Model | Purpose | Reference |
| Administration Route | Intraperitoneal (i.p.) | Mouse | Blockade of (R)-alpha-methylhistamine-induced dipsogenia | [4] |
| Dose Range | 0.4 - 4 mg/kg | Mouse | [4] | |
| Administration Route | Intraperitoneal (i.p.) | Rat (SHR pups) | Cognitive enhancement in a five-trial inhibitory avoidance model | [3][4] |
| Dose Range | 1 - 10 mg/kg | Rat (SHR pups) | [4] | |
| Administration Route | Intraperitoneal (i.p.) | Rat (Sprague-Dawley) | Inhibition of [³H]-A-349821 receptor occupancy | [3] |
| Vehicle | Not explicitly stated in abstracts |
Note: While the administration route for the behavioral studies in Esbenshade et al. (2004) is not explicitly stated in the abstract, subsequent studies by the same research group involving unlabeled H3 antagonists for in vivo receptor occupancy inhibition specify intraperitoneal administration, suggesting this is the likely route for the behavioral experiments as well.[3]
Experimental Protocols
Protocol 1: In Vivo Receptor Occupancy and Biodistribution of [³H]-A-349821 in Rats
Objective: To determine the in vivo binding of [³H]-A-349821 to histamine H3 receptors in the brain and its biodistribution.
Materials:
-
[³H]-A-349821
-
Male Sprague-Dawley rats (230-250 g)
-
Vehicle (e.g., sterile saline)
-
CO₂ chamber for anesthesia
-
Dissection tools
-
Dry ice
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare the desired dose of [³H]-A-349821 in the vehicle. For biodistribution, a dose of 1.5 µg/kg is recommended.[3]
-
Administer the prepared [³H]-A-349821 solution to the rats via tail vein injection at a volume of 1 mL/kg.[3]
-
At designated time points post-injection (e.g., 15, 30, 45, 60, and 90 minutes), anesthetize the rats with CO₂ and decapitate.[3]
-
Rapidly dissect the cerebral cortex and cerebellum and freeze the tissues separately on dry ice.[3]
-
For analysis, thaw and weigh the brain tissues.
-
Dissolve the tissue in a suitable solvent (e.g., Solvable™) and transfer to scintillation vials.
-
Add scintillation cocktail and determine the amount of radioactivity using a liquid scintillation counter.
-
Calculate the [³H]-A-349821 levels in DPM/mg of tissue. Receptor occupancy can be determined by the difference in radioactivity between the cortex (high H3 receptor density) and the cerebellum (low H3 receptor density).[3]
Protocol 2: Five-Trial Inhibitory Avoidance Test in Rat Pups for Cognitive Enhancement Assessment
Objective: To assess the efficacy of this compound in improving cognitive performance.
Materials:
-
This compound
-
Vehicle
-
Spontaneously Hypertensive Rat (SHR) pups
-
Inhibitory avoidance apparatus (a two-compartment box with a light and a dark chamber, with a grid floor in the dark chamber connected to a shock generator)
-
Timer
Procedure:
-
Prepare the desired doses of this compound (e.g., 1-10 mg/kg) in the appropriate vehicle.
-
Administer this compound or vehicle to the SHR pups via intraperitoneal (i.p.) injection at a specified time before the training trial.
-
Training (Day 1):
-
Place the pup in the light compartment of the apparatus.
-
Start the timer when the pup is placed in the apparatus.
-
When the pup enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.25 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Repeat this for a total of five trials.
-
-
Testing (Day 2, typically 24 hours later):
-
Place the pup back into the light compartment.
-
Record the latency to enter the dark compartment (up to a maximum cutoff time, e.g., 300 seconds). No shock is delivered during the testing phase.
-
-
An increase in the latency to enter the dark compartment during the testing phase is indicative of improved memory and cognitive enhancement.
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathway
Caption: this compound blocks the inhibitory signaling of the H3 receptor.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for preclinical efficacy testing of this compound.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 3. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Experimental Design for Nootropic Research: A-349821
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preclinical evaluation of A-349821, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist with demonstrated nootropic potential. The following sections detail the mechanism of action, experimental protocols for in vitro and in vivo assessment of cognitive enhancement, and data presentation guidelines.
Introduction to this compound
This compound is a non-imidazole compound that acts as a high-affinity antagonist or inverse agonist at the histamine H3 receptor.[1][2] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including acetylcholine (B1216132), which are crucial for cognitive processes.[1][3] By blocking the inhibitory effect of the H3 receptor, this compound is hypothesized to increase the release of these neurotransmitters, thereby enhancing learning and memory. Preclinical studies have shown that this compound enhances cognitive performance in animal models, such as the five-trial inhibitory avoidance test in rats.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by modulating the signaling cascades downstream of the histamine H3 receptor. As an antagonist/inverse agonist, it blocks the constitutive activity of the receptor and the binding of the endogenous agonist, histamine. The H3 receptor is coupled to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This compound reverses this effect. Furthermore, H3 receptor signaling involves the modulation of key pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, both of which are critically involved in synaptic plasticity and cell survival.[4][5]
Below are diagrams illustrating the key signaling pathways modulated by this compound.
In Vitro Experimental Protocols
Neuronal Cell Culture for Nootropic Screening
Objective: To establish primary neuronal cultures or maintain neuronal cell lines to assess the direct effects of this compound on neuronal viability and function.
Protocol:
-
Cell Line Maintenance:
-
Culture human neuroblastoma cell lines (e.g., SH-SY5Y) or rat pheochromocytoma cells (PC12) in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.
-
-
Primary Neuronal Culture (Rat Cortical Neurons):
-
Isolate cortical tissue from E18 rat embryos.
-
Digest the tissue with trypsin and triturate to obtain a single-cell suspension.
-
Plate cells on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Change half of the medium every 3-4 days.
-
-
Compound Treatment:
-
After 7-10 days in culture (for primary neurons) or upon reaching 70-80% confluency (for cell lines), replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM).
-
Include a vehicle control (e.g., DMSO).
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Acetylcholine Release Assay
Objective: To measure the effect of this compound on acetylcholine release from neuronal cells.[6][7]
Protocol:
-
Culture neuronal cells as described in section 3.1.
-
Pre-incubate cells with a cholinesterase inhibitor (e.g., physostigmine) to prevent acetylcholine degradation.
-
Wash the cells and incubate with a buffer containing various concentrations of this compound.
-
Collect the supernatant at different time points.
-
Measure acetylcholine concentration in the supernatant using a commercially available acetylcholine assay kit (colorimetric or fluorometric).[6][8]
-
Normalize acetylcholine levels to the total protein content of the cells.
Data Presentation:
| Treatment Group | Concentration | Acetylcholine Release (pmol/mg protein) |
| Vehicle Control | - | Value ± SEM |
| This compound | 10 nM | Value ± SEM |
| This compound | 100 nM | Value ± SEM |
| This compound | 1 µM | Value ± SEM |
Western Blot Analysis of Signaling Pathways
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways.[9][10]
Protocol:
-
Culture and treat neuronal cells with this compound as described in section 3.1.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK, total-ERK, phospho-Akt, total-Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.
Data Presentation:
| Target Protein | Treatment Group | Relative Band Intensity (Normalized to Loading Control) |
| p-ERK/Total ERK | Vehicle Control | 1.0 ± SEM |
| This compound (100 nM) | Value ± SEM | |
| p-Akt/Total Akt | Vehicle Control | 1.0 ± SEM |
| This compound (100 nM) | Value ± SEM |
In Vivo Experimental Protocols
Experimental Workflow for In Vivo Studies
Morris Water Maze (MWM)
Objective: To assess hippocampal-dependent spatial learning and memory.[11][12]
Protocol:
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (5-7 days):
-
Four trials per day per animal.
-
The animal is placed in the pool at one of four starting positions and allowed to swim for 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located).
-
Data Presentation:
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (10 mg/kg) |
| Acquisition Phase | |||
| Escape Latency (s) - Day 5 | Value ± SEM | Value ± SEM | Value ± SEM |
| Probe Trial | |||
| Time in Target Quadrant (%) | Value ± SEM | Value ± SEM | Value ± SEM |
Novel Object Recognition (NOR) Test
Objective: To evaluate recognition memory.[2][5]
Protocol:
-
Habituation Phase (Day 1): Allow the animal to explore an empty open-field arena for 5-10 minutes.
-
Training/Familiarization Phase (Day 2): Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.
-
Test Phase (Day 2, after a retention interval of 1-24 hours): Replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and pointing towards it.
Data Presentation:
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (10 mg/kg) |
| Discrimination Index* | Value ± SEM | Value ± SEM | Value ± SEM |
| Discrimination Index = (Time exploring novel object - Time exploring familiar object) / Total exploration time |
Passive Avoidance Test
Objective: To assess fear-motivated learning and memory.[13][14]
Protocol:
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acquisition/Training Trial (Day 1):
-
Place the animal in the light compartment.
-
When the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
-
Retention/Test Trial (24 hours later):
-
Place the animal back in the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
Data Presentation:
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (10 mg/kg) |
| Step-through Latency (s) | Value ± SEM | Value ± SEM | Value ± SEM |
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of the nootropic effects of this compound. By combining in vitro and in vivo approaches, researchers can gain a comprehensive understanding of its mechanism of action and its potential as a cognitive enhancer. The provided data tables and diagrams offer a standardized method for presenting and interpreting the experimental findings.
References
- 1. Novel Object Recognition Test [protocols.io]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Passive avoidance test [panlab.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Passive Avoidance Test [bio-protocol.org]
- 14. scantox.com [scantox.com]
Application Notes and Protocols for A-349821 in Histamine Neurotransmission Research
Harnessing the Power of A-349821 to Interrogate the Histamine (B1213489) H3 Receptor
Introduction: this compound is a potent, selective, and non-imidazole antagonist and inverse agonist of the histamine H3 receptor (H3R).[1][2] Its high affinity for both rat and human H3 receptors makes it an invaluable tool for researchers studying the role of histamine neurotransmission in various physiological and pathological processes.[1] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo research settings.
Chemical Properties:
-
IUPAC Name: [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone[2]
-
Molecular Formula: C26H34N2O3[2]
-
Molar Mass: 422.569 g·mol−1[2]
Mechanism of Action
This compound acts as a competitive antagonist at the histamine H3 receptor, blocking the effects of agonists like histamine and (R)-α-methylhistamine.[1] Furthermore, it exhibits inverse agonist properties by inhibiting the constitutive activity of the H3 receptor.[1] The H3 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3] As an autoreceptor on histaminergic neurons, the H3 receptor plays a crucial role in regulating the synthesis and release of histamine.[3][4] By blocking this receptor, this compound can increase histamine release and modulate the release of other neurotransmitters, making it a valuable tool for studying cognitive processes and other central nervous system functions.[1][5]
Caption: this compound blocks inhibitory H3 autoreceptors and heteroreceptors.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Binding Affinities and Functional Potencies of this compound
| Assay Type | Species | Receptor | Parameter | Value | Reference |
| Radioligand Binding | Human | Recombinant H3 | pKi | 8.8 | [1] |
| Radioligand Binding | Rat | Recombinant H3 | pKi | 9.4 | [1] |
| cAMP Formation | Human | Recombinant H3 | pKb | 8.2 | [1] |
| cAMP Formation | Rat | Recombinant H3 | pKb | 8.1 | [1] |
| [35S]-GTPγS Binding | Human | Recombinant H3 | pKb | 9.3 | [1] |
| [35S]-GTPγS Binding | Rat | Recombinant H3 | pKb | 8.6 | [1] |
| [35S]-GTPγS Binding (Inverse Agonism) | Human | Recombinant H3 | pEC50 | 8.6 | [1] |
| [35S]-GTPγS Binding (Inverse Agonism) | Rat | Recombinant H3 | pEC50 | 9.1 | [1] |
| Calcium Mobilization | Human | Recombinant H3 | pKb | 8.3 | [1] |
| [3H]-Histamine Release | Rat | Cortical Synaptosomes | pKb | 9.2 | [1] |
| Guinea Pig Ileum Contraction | Guinea Pig | Native H3 | pA2 | 9.5 | [1] |
Table 2: In Vivo Receptor Occupancy and Behavioral Effects of this compound
| Experiment | Species | Endpoint | Dose/Concentration | Result | Reference |
| Receptor Occupancy ([3H]-A-349821) | Rat | ED50 for H3 receptor occupancy | 66 µg/kg | - | [6] |
| (R)-α-methylhistamine-induced Dipsogenia | Mouse | Blockade of drinking behavior | 0.4 - 4 mg/kg | Potent blockade | [1] |
| Five-Trial Inhibitory Avoidance | Rat (SHR pups) | Enhanced cognitive activity | 1 - 10 mg/kg | Significant improvement | [1] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay using [3H]this compound
This protocol is adapted from studies characterizing [3H]this compound binding to H3 receptors.[7]
Objective: To determine the binding affinity of test compounds for the histamine H3 receptor.
Materials:
-
Membranes from cells expressing recombinant human or rat H3 receptors, or from brain tissue (e.g., rat cortex).
-
[3H]this compound (radioligand)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds.
-
Non-specific binding control: Thioperamide (B1682323) (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle.
-
[3H]this compound (at a concentration near its Kd, e.g., ~1 nM for human H3 receptors).
-
Membrane preparation (protein concentration will vary depending on receptor expression levels).
-
-
For determining non-specific binding, add 10 µM thioperamide instead of the test compound.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the Ki of the test compounds.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vivo H3 Receptor Occupancy Study
This protocol is based on the methodology for assessing in vivo receptor occupancy using [3H]this compound.[6][8]
Objective: To determine the in vivo occupancy of H3 receptors by a test compound.
Materials:
-
Rodents (e.g., rats).
-
Test compound.
-
[3H]this compound (as a tracer).
-
Vehicle for drug administration.
-
Brain dissection tools.
-
Tissue homogenizer.
-
Scintillation counter.
Procedure:
-
Administer the test compound or vehicle to the animals at various doses and time points prior to the tracer injection.
-
Inject a tracer dose of [3H]this compound (e.g., 1.5 µg/kg) intravenously.
-
At a predetermined time after tracer injection, euthanize the animals.
-
Rapidly dissect the brain, isolating the cortex (high H3R density) and cerebellum (low H3R density).
-
Weigh the tissue samples.
-
Homogenize the tissues and measure the radioactivity using a scintillation counter.
-
Calculate specific binding in the cortex by subtracting the radioactivity in the cerebellum from that in the cortex.
-
Determine the receptor occupancy as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated controls.
-
Analyze the dose-response relationship to calculate the ED50 for receptor occupancy.
Caption: Workflow for an in vivo receptor occupancy study.
Selectivity and Cross-Reactivity
This compound demonstrates high selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4).[1] It also shows minimal cross-reactivity with a wide range of other G-protein coupled receptors and ion channels, with only weak affinity observed for α2c adrenergic receptors at high concentrations.[7]
Conclusion
This compound is a versatile and potent pharmacological tool for investigating the role of the histamine H3 receptor in the central nervous system. Its well-characterized in vitro and in vivo properties, along with its high selectivity, make it an ideal choice for a wide range of studies, from basic receptor pharmacology to preclinical models of cognitive disorders. The protocols provided here offer a starting point for researchers to effectively utilize this compound in their investigations of histamine neurotransmission.
References
- 1. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of histamine H3 receptor agonist and antagonist on histamine co-transmitter expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing A-349821 Brain Penetration and Target Engagement
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the brain penetration of A-349821, a potent and selective histamine (B1213489) H3 receptor antagonist.[1] The primary method detailed is an in vivo receptor occupancy study in a rodent model, utilizing radiolabeled [3H]-A-349821 to quantify brain tissue concentration and target engagement.[2] Additionally, a protocol for in vitro autoradiography is included to visualize the regional distribution of this compound binding in the brain. These protocols are designed to provide a robust framework for preclinical evaluation of this compound and other CNS drug candidates.
Introduction
This compound is a non-imidazole antagonist of the histamine H3 receptor, a key regulator of neurotransmitter release in the central nervous system (CNS).[3] Its potential as a therapeutic agent for cognitive disorders necessitates a thorough understanding of its ability to cross the blood-brain barrier (BBB) and engage its target receptor in vivo.[1][3] The protocols described herein are based on established methodologies for quantifying brain penetration and receptor occupancy, providing critical data for pharmacokinetic/pharmacodynamic (PK/PD) modeling and dose selection for efficacy studies.[4][5]
The in vivo study leverages the differential expression of H3 receptors across brain regions, specifically comparing the cerebral cortex (high H3 receptor density) to the cerebellum (low H3 receptor density), to distinguish between specific receptor binding and non-specific tissue distribution.[2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone | [1] |
| Molecular Formula | C26H34N2O3 | [1] |
| Molar Mass | 422.569 g·mol−1 | [1] |
| Receptor Target | Histamine H3 Receptor Antagonist/Inverse Agonist | [1][3] |
In Vivo Brain Penetration and Receptor Occupancy Protocol
This protocol describes the procedures for an in vivo study in rats to determine the brain penetration and H3 receptor occupancy of this compound.
Experimental Workflow
In Vivo Experimental Workflow
Materials and Methods
3.2.1. Animals
-
Male Sprague-Dawley rats (230-250 g) are used for this study.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Acclimatize animals for at least 3 days prior to the experiment.
3.2.2. Dosing Solution
-
Prepare a dosing solution of [3H]-A-349821 in a suitable vehicle (e.g., saline or a formulation containing a solubilizing agent like DMSO, further diluted in saline). The final concentration should be such that the desired dose of 1.5 µg/kg is administered in an injection volume of 1 mL/kg.[2]
3.2.3. Experimental Procedure
-
Administer [3H]-A-349821 at a dose of 1.5 µg/kg via intravenous injection into the tail vein.[2]
-
At designated time points post-injection (e.g., 15, 30, 45, 60, and 90 minutes), euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by decapitation).[2]
-
Rapidly dissect the brain and isolate the cerebral cortex and cerebellum on a cold surface.
-
Freeze the isolated tissues immediately on dry ice and store at -80°C until analysis.
3.2.4. Sample Analysis
-
Weigh the frozen tissue samples.
-
Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline).
-
Take an aliquot of the homogenate for liquid scintillation counting to determine the amount of radioactivity.
-
Express the results as disintegrations per minute per milligram of tissue (DPM/mg).
Data Analysis and Presentation
The primary endpoints of this study are the concentration of [3H]-A-349821 in the cerebral cortex and cerebellum over time. Receptor occupancy can be inferred from the difference in concentration between the cortex and cerebellum.
Table 2: Brain Penetration of [3H]-A-349821 in Rats
| Time (min) | Cerebral Cortex (DPM/mg tissue ± SEM) | Cerebellum (DPM/mg tissue ± SEM) |
| 15 | 21.1 ± 0.8 | Data not available |
| 30 | Data not available | Data not available |
| 45 | Data not available | Data not available |
| 60 | Data not available | Data not available |
| 90 | Data not available | Data not available |
Note: The table is populated with the available data point. A full study would include measurements at all time points for both brain regions.
At 15 minutes post-dose, the concentration in the cortex was found to be 21.1 ± 0.8 DPM/mg tissue, which is equivalent to 0.046 ± 0.003% of the injected dose per gram of cortex tissue.[2] Studies have shown that cortical H3 receptor occupancy by [3H]-A-349821 is saturable, with a binding capacity of 11.5 fmol/mg of cortex tissue.[2]
In Vitro Autoradiography Protocol
This protocol details the procedure for visualizing the distribution of this compound binding sites in rat brain sections.
Experimental Workflow
In Vitro Autoradiography Workflow
Materials and Methods
4.2.1. Tissue Preparation
-
Harvest whole brains from male Sprague-Dawley rats and freeze them in 2-methylbutane at -35 to -40°C.
-
Cut 20 µm sagittal sections using a cryostat and thaw-mount them onto Superfrost Plus glass microscope slides.
4.2.2. Binding Assay
-
Prepare an assay buffer consisting of 50 mmol·L−1 Tris-HCl (pH 7.4), 5 mmol·L−1 EDTA, and 0.1% bovine serum albumin (BSA).
-
Incubate the brain sections with approximately 1 nmol·L−1 [3H]-A-349821 in the assay buffer for 60 minutes at room temperature (22°C).
-
To determine non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a non-labeled H3 receptor antagonist (e.g., 10 µM thioperamide).
-
Following incubation, wash the slides in ice-cold assay buffer to remove unbound radioligand.
-
Rinse the slides briefly in ice-cold deionized water and dry them under a stream of cool air.
4.2.3. Imaging
-
Appose the dried slides to a phosphor imaging screen or autoradiography film.
-
After an appropriate exposure time, scan the imaging plate or develop the film.
-
Quantify the regional binding density using appropriate image analysis software.
Signaling Pathway
This compound Mechanism of Action
This compound acts as an antagonist or inverse agonist at the presynaptic histamine H3 autoreceptor.[3] By blocking the inhibitory effect of this Gi-protein coupled receptor, this compound disinhibits the synthesis and release of histamine and other neurotransmitters, leading to enhanced cognitive function in preclinical models.[3]
Conclusion
The protocols outlined in this document provide a comprehensive approach to evaluating the brain penetration and target engagement of this compound. The in vivo receptor occupancy study is a robust method for quantifying the extent of brain entry and binding to the H3 receptor under physiological conditions. The in vitro autoradiography offers a valuable tool for visualizing the regional distribution of binding sites. Together, these methods can generate crucial data to support the preclinical development of this compound and other CNS-targeted compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo PET, Dose–Response, and Receptor Occupancy Studies [bio-protocol.org]
- 5. In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A-349821 Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing A-349821 in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist and inverse agonist. It exhibits high affinity for both rat and human H3 receptors. Its primary mechanism of action is to block the presynaptic H3 autoreceptors, which normally inhibit the release of histamine and other neurotransmitters. By antagonizing these receptors, this compound increases the release of several key neurotransmitters involved in cognitive processes, such as acetylcholine (B1216132) and dopamine, leading to its cognition-enhancing effects.
Q2: What are the expected behavioral effects of this compound in preclinical models?
In rodent models, this compound has been shown to enhance cognitive performance in various tasks, including the five-trial inhibitory avoidance and novel object recognition tests.[1] It is important to note that at effective doses for cognitive enhancement, this compound has been reported to have no significant effect on spontaneous locomotor activity.
Q3: What is a suitable vehicle for dissolving this compound for in vivo administration?
For in vivo studies, this compound can typically be dissolved in a vehicle such as sterile water, saline, or a small percentage of a solubilizing agent like DMSO, followed by dilution in saline or water. The exact vehicle composition may vary depending on the required concentration and administration route. It is always recommended to perform a small-scale solubility test before preparing a large batch for your experiment.
Q4: How should I determine the optimal dose of this compound for my behavioral experiment?
Dose-response studies are crucial for determining the optimal dose of this compound for your specific experimental conditions. A typical starting point for cognitive enhancement in rats is in the range of 1-10 mg/kg. However, the optimal dose can be influenced by the animal species, strain, age, and the specific behavioral task being employed. It is advisable to consult published literature for dose ranges used in similar studies and then conduct a pilot study to establish the most effective dose with the lowest potential for side effects in your laboratory.
Troubleshooting Guides
Novel Object Recognition (NOR) Test
Problem 1: No preference for the novel object in the control group.
| Possible Cause | Troubleshooting Step |
| Insufficient habituation to the arena. | Ensure animals are thoroughly habituated to the testing arena for at least 2-3 days prior to the training session. This reduces anxiety and encourages exploration. |
| Inappropriate objects. | Objects may be too similar, too frightening, or have inherent rewarding or aversive properties. Pre-test all objects with a separate cohort of animals to ensure no baseline preference. Objects should be of similar size and complexity but clearly distinct in shape and texture. |
| Olfactory cues. | Thoroughly clean the arena and objects with a 70% ethanol (B145695) solution between each animal to eliminate odor cues. |
| Lighting conditions. | Rodents are nocturnal and may have reduced exploratory behavior under bright lights. Use dim, indirect lighting (e.g., red light) in the testing room. |
| Inter-trial interval (ITI) is too long. | For short-term memory assessment, a shorter ITI (e.g., 1 hour) is typically used. If control animals are not showing a preference, consider shortening the ITI. |
Problem 2: Ceiling effect observed with this compound treatment (i.e., both control and treated groups show strong preference for the novel object).
| Possible Cause | Troubleshooting Step |
| Task is too easy. | Increase the cognitive load of the task. This can be achieved by increasing the delay between the familiarization and test phases (e.g., from 1 hour to 24 hours) to assess long-term memory.[2] |
| Objects are too distinct. | Use objects that are more similar in their features (while still being discriminable) to make the task more challenging. |
| Dose of this compound is too high. | A high dose may not produce a greater effect and could potentially have non-specific effects. Conduct a dose-response study to identify the optimal dose for cognitive enhancement without producing a ceiling effect. |
Problem 3: High variability in exploration times within groups.
| Possible Cause | Troubleshooting Step |
| Inconsistent handling. | Handle all animals consistently and gently for several days leading up to the experiment to reduce stress-induced variability. |
| External disturbances. | Ensure the testing room is quiet and free from sudden noises, vibrations, or strong odors. |
| Differences in animal age or sex. | Use animals of the same age and sex to reduce biological variability. |
| Subjective scoring of exploration. | Use automated video tracking software to ensure objective and consistent scoring of exploration behavior. If manual scoring is necessary, ensure the scorer is blind to the treatment groups and uses a clearly defined and consistent criterion for exploration (e.g., nose pointing towards the object within a 2 cm proximity). |
Five-Trial Inhibitory Avoidance Test
Problem 1: Animals in the control group show poor retention (short latency to enter the dark compartment).
| Possible Cause | Troubleshooting Step |
| Insufficient footshock intensity. | Ensure the shock intensity is sufficient to be aversive but not harmful. A typical starting point is 0.3-0.5 mA for a brief duration (e.g., 2 seconds). The optimal intensity may need to be determined empirically for your specific apparatus and animal strain. |
| Apparatus design. | The dark compartment should be sufficiently distinct from the illuminated compartment to be perceived as a different environment. Ensure the light in the illuminated compartment is bright enough to be aversive. |
| Habituation to the apparatus. | Excessive habituation to the apparatus before the training trial may reduce the novelty and aversiveness of the environment. |
Problem 2: High variability in step-through latencies.
| Possible Cause | Troubleshooting Step |
| Inconsistent shock delivery. | Ensure the shock generator is functioning correctly and delivering a consistent current to the grid floor. |
| Differences in animal sensitivity to shock. | While some individual variation is expected, ensure that the animal strain used is appropriate for this task. |
| External cues. | Minimize external auditory and visual cues that could influence the animal's behavior. |
Experimental Protocols
Novel Object Recognition (NOR) Test Protocol
This protocol is designed to assess the effects of this compound on recognition memory in rodents.
Apparatus:
-
A square or circular open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material for easy cleaning.
-
A set of three identical objects and one novel object. Objects should be heavy enough that the animals cannot displace them.
Procedure:
-
Habituation (Day 1-2):
-
Allow each animal to explore the empty arena for 5-10 minutes each day for two consecutive days. This reduces novelty-induced stress and encourages exploration of the objects.
-
-
Familiarization/Training (Day 3):
-
Administer this compound or vehicle at the predetermined time before the training session (e.g., 30-60 minutes).
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Test (Day 3 or 4):
-
After a specific inter-trial interval (ITI) (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the animal to the arena.
-
One of the familiar objects is replaced with a novel object. The position of the novel object should be counterbalanced across animals.
-
Allow the animal to explore the objects for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Compare the DI between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
Five-Trial Inhibitory Avoidance Test Protocol
This task assesses fear-motivated learning and memory.
Apparatus:
-
A two-compartment apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild footshock.
Procedure:
-
Acclimation (Day 1):
-
Place the animal in the light compartment with the guillotine door open, allowing it to freely explore both compartments for 3-5 minutes.
-
-
Training (Day 2):
-
Administer this compound or vehicle at the predetermined time before the first trial.
-
Trial 1: Place the animal in the light compartment. Once the animal completely enters the dark compartment, close the guillotine door and deliver a mild footshock (e.g., 0.4 mA for 2 seconds). Remove the animal and return it to its home cage.
-
Trials 2-4: Repeat the procedure at set intervals (e.g., 30 minutes). Do not deliver a shock in these trials. Record the latency to enter the dark compartment.
-
Trial 5 (Retention Test): 24 hours after the last training trial, place the animal in the light compartment and record the latency to enter the dark compartment (up to a maximum of 300 seconds). No shock is delivered.
-
Data Analysis:
-
Record the step-through latency for each trial.
-
Compare the latency to enter the dark compartment on the retention test (Trial 5) between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Mann-Whitney U test or ANOVA). A longer latency indicates better retention of the fear memory.
Data Presentation
Table 1: Representative Data from Novel Object Recognition Test
| Treatment Group | N | Time Exploring Familiar Object (s) (Mean ± SEM) | Time Exploring Novel Object (s) (Mean ± SEM) | Discrimination Index (Mean ± SEM) |
| Vehicle | 12 | 15.2 ± 1.8 | 28.5 ± 2.3 | 0.30 ± 0.05 |
| This compound (3 mg/kg) | 12 | 12.8 ± 1.5 | 35.1 ± 2.9 | 0.47 ± 0.06* |
*p < 0.05 compared to Vehicle group.
Table 2: Representative Data from Five-Trial Inhibitory Avoidance Test
| Treatment Group | N | Trial 1 Latency (s) (Mean ± SEM) | Trial 5 (24h Retention) Latency (s) (Mean ± SEM) |
| Vehicle | 10 | 15.8 ± 2.1 | 125.4 ± 15.7 |
| This compound (3 mg/kg) | 10 | 14.9 ± 1.9 | 210.8 ± 20.3* |
*p < 0.05 compared to Vehicle group.
Mandatory Visualization
Caption: this compound blocks the inhibitory H3 autoreceptor, leading to increased neurotransmitter release.
Caption: Workflow for the Novel Object Recognition (NOR) test.
Caption: Troubleshooting logic for the Novel Object Recognition test.
References
A-349821 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of A-349821. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experimental settings.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental results.
Storage Recommendations
| Form | Short-term Storage (days to weeks) | Long-term Storage (months to years) | Shipping Conditions | Shelf Life |
| Solid Powder | 0 - 4°C (dry and dark) | -20°C (dry and dark)[1] | Ambient temperature[1] | >3 years (if stored properly)[1] |
| DMSO Stock Solution | Not Recommended | -20°C | - | - |
Note: The compound is stable for a few weeks during standard shipping times at ambient temperature.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that researchers may encounter when working with this compound.
Q1: My this compound solution appears to have precipitated. What should I do?
A1: This may occur if the solution has been stored at a low temperature or if the solvent has evaporated. Gently warm the solution to room temperature and vortex to redissolve the compound. If precipitation persists, sonication may be helpful. To prevent this, ensure the storage container is sealed tightly to prevent solvent evaporation.
Q2: I am observing high non-specific binding in my radioligand assay with [³H]this compound. How can I reduce it?
A2: High non-specific binding can obscure your specific signal.[2] Consider the following troubleshooting steps:
-
Reduce Radioligand Concentration: Use a concentration of [³H]this compound at or below its Kd value.[3]
-
Optimize Membrane Protein Concentration: Titrate the amount of cell membrane in your assay. A typical range is 100-500 µg of membrane protein.[2]
-
Modify Assay Buffer: Include bovine serum albumin (BSA) in your buffer, which can help reduce non-specific interactions.[2][4] Coating filters with BSA may also be beneficial.[2][3]
-
Optimize Wash Steps: Increase the volume and/or number of washes with ice-cold buffer to more effectively remove unbound radioligand.[2]
Q3: I am not detecting a specific binding signal in my assay.
A3: A lack of signal can be due to several factors:
-
Receptor Presence and Activity: Confirm that your cell or tissue preparation expresses the histamine (B1213489) H3 receptor and that the receptor has not degraded during preparation.[2]
-
Radioligand Integrity: Ensure the proper storage of [³H]this compound to prevent degradation, which can lead to decreased specific activity.[2]
-
Assay Conditions: Ensure that the incubation time is sufficient to reach equilibrium.[2] The composition of your assay buffer is also critical; for instance, the presence of specific ions can significantly impact binding.[2]
Experimental Protocols
Preparation of this compound Stock Solution
-
Compound Form: this compound is typically supplied as a solid powder.
-
Solvent: The compound is soluble in DMSO.[1]
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the desired volume of DMSO to the vial to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
-
Storage: Store the DMSO stock solution at -20°C for long-term use.[1]
Radioligand Binding Assay Protocol for [³H]this compound
This protocol is adapted from studies characterizing [³H]this compound binding to histamine H3 receptors.[4]
-
Materials:
-
Procedure:
-
Dilute the cell membranes in the assay buffer to the desired concentration.
-
In a 96-well plate, add the diluted membranes, [³H]this compound (at various concentrations for saturation assays or a fixed concentration for competition assays), and either buffer (for total binding) or the non-specific binding competitor.
-
Incubate the plate at 25°C for 60 minutes.[4]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid and measure radioactivity using a scintillation counter.
-
Signaling Pathway and Experimental Workflow
Histamine H3 Receptor Signaling Pathway
This compound is an antagonist/inverse agonist of the histamine H3 receptor, a Gi/Go-protein coupled receptor.[5] As such, it blocks the downstream signaling cascade initiated by histamine binding. The activation of the H3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6] The receptor can also modulate other pathways, including MAPK and PI3K/AKT.[6][7]
Caption: this compound blocks histamine-induced H3 receptor signaling.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of A-349821
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing the off-target effects of A-349821, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist. By following the troubleshooting advice and experimental protocols outlined below, users can enhance the specificity of their experiments and ensure the reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-imidazole histamine H3 receptor antagonist/inverse agonist.[1][2] Its primary mechanism of action is to block the activity of the histamine H3 receptor, a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters in the central nervous system.[3] By antagonizing this receptor, this compound increases the release of histamine and other neurotransmitters, which is thought to be the basis for its nootropic (cognition-enhancing) effects observed in animal studies.[1][2]
Q2: What are the known off-target effects of this compound?
This compound is a highly selective ligand for the histamine H3 receptor.[1] Competition-binding studies against a panel of approximately 75 G-protein coupled receptors (GPCRs) and ligand-gated ion channels have shown minimal cross-reactivity.[4] However, a weak affinity for the α2c adrenergic receptor has been observed.[4] It is important to note that as a non-imidazole antagonist, this compound was designed to avoid the off-target binding to the histamine H4 receptor and cytochrome P450 isoenzymes that can be associated with older, imidazole-containing H3 antagonists.[4]
Q3: What are the potential consequences of the weak affinity for the α2c adrenergic receptor?
The α2c adrenergic receptor is involved in regulating neurotransmitter release, and its activation can lead to a decrease in norepinephrine (B1679862) release. While the affinity of this compound for the α2c adrenergic receptor is low (IC50 = 250 nM), it is a potential off-target that researchers should be aware of, particularly when using high concentrations of the compound.[4] Unintended modulation of the α2c adrenergic receptor could lead to confounding effects on neuronal signaling and behavior.
Q4: How can I minimize the risk of off-target effects in my experiments?
The most effective strategy to minimize off-target effects is to use the lowest effective concentration of this compound that elicits the desired on-target effect. It is also crucial to include appropriate controls in your experiments, such as a structurally unrelated H3 receptor antagonist, to confirm that the observed phenotype is due to H3 receptor antagonism and not an off-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected results at high concentrations | Potential off-target effects, including interaction with the α2c adrenergic receptor. | Perform a dose-response curve to determine the minimal effective concentration. If the unexpected phenotype persists only at high concentrations, it is more likely to be an off-target effect. Consider using an α2c adrenergic receptor antagonist as a control to block this potential off-target interaction. |
| Phenotype does not match known H3 receptor antagonist effects | The observed effect may be due to an uncharacterized off-target interaction or a unique aspect of the experimental system. | Validate your findings using a structurally different H3 receptor antagonist. If the phenotype is not replicated, it suggests a compound-specific off-target effect. Consider performing a broad kinase or receptor screen to identify novel off-targets. |
| High background or non-specific binding in radioligand assays | Issues with assay conditions or reagent quality. | Optimize assay buffer composition, incubation time, and temperature. Ensure the purity of your [3H]-A-349821 radioligand. Include a non-specific binding control using a high concentration of an unlabeled H3 receptor ligand. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Affinity (IC50/Ki) | Reference |
| Histamine H3 Receptor | pKi = 9.4 (rat), 8.8 (human) | [1] |
| α2c Adrenergic Receptor | IC50 = 250 nM | [4] |
| ~75 other GPCRs and ion channels | IC50 > 1 µM | [4] |
| Histamine H1, H2, H4 Receptors | High selectivity for H3 | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To identify the lowest concentration of this compound that produces the desired biological effect, thereby minimizing the risk of off-target interactions.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with a serial dilution of this compound. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Functional Assay: After the desired incubation time, perform a functional assay relevant to H3 receptor antagonism (e.g., measuring cAMP levels, neurotransmitter release, or a specific downstream signaling event).
-
Data Analysis: Plot the response as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response). The optimal concentration for your experiments should be at or near the top of the linear portion of the curve, avoiding the saturating concentrations where off-target effects are more likely.
Protocol 2: Validating On-Target Effects using a Structurally Unrelated H3 Antagonist
Objective: To confirm that the observed biological effect is due to the antagonism of the H3 receptor and not a unique off-target effect of this compound.
Methodology:
-
Select a Control Compound: Choose a well-characterized H3 receptor antagonist with a different chemical structure from this compound (e.g., Ciproxifan or Pitolisant).
-
Dose-Response Comparison: Perform parallel dose-response experiments with both this compound and the control compound in your assay of interest.
-
Phenotypic Comparison: Treat your experimental system with equipotent concentrations of this compound and the control compound.
-
Data Analysis: If both compounds produce the same qualitative and quantitative biological effect, it strongly suggests that the observed phenotype is a result of on-target H3 receptor antagonism.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
A-349821 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing A-349821 dose-response curve experiments. The information is presented in a clear question-and-answer format to directly address specific issues encountered in the laboratory.
Understanding this compound
This compound is a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist.[1][2] The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3] A notable characteristic of the H3 receptor is its high constitutive activity, meaning it can signal in the absence of an agonist.[3] As an inverse agonist, this compound can reduce this basal signaling activity.[2][4]
Quantitative Data Summary
The following tables summarize the reported potency and affinity values for this compound across various in vitro assays. These values are crucial for designing and interpreting dose-response experiments.
Table 1: this compound Affinity (pKi) and Antagonist Potency (pKb/pA2) Values
| Assay Type | Species/System | pKi / pKb / pA2 | Reference |
| Radioligand Binding (pKi) | Recombinant Rat H3 Receptors | 9.4 | [2] |
| Radioligand Binding (pKi) | Recombinant Human H3 Receptors | 8.8 | [2] |
| cAMP Formation (pKb) | Recombinant Rat Receptors | 8.1 | [2] |
| cAMP Formation (pKb) | Recombinant Human Receptors | 8.2 | [2] |
| [35S]-GTPγS Binding (pKb) | Recombinant Rat Receptors | 8.6 | [2] |
| [35S]-GTPγS Binding (pKb) | Recombinant Human Receptors | 9.3 | [2] |
| Calcium Levels (pKb) | Human Receptors | 8.3 | [2] |
| Guinea-Pig Ileum (pA2) | Native System | 9.5 | [2] |
| [3H]-Histamine Release (pKb) | Rat Brain Cortical Synaptosomes | 9.2 | [2] |
Table 2: this compound Inverse Agonist Potency (pEC50) Values
| Assay Type | Species/System | pEC50 | Reference |
| GTPγS Binding | Rat H3 Receptors | 9.1 | [2] |
| GTPγS Binding | Human H3 Receptors | 8.6 | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: General Experimental Workflow for Dose-Response Curve Generation.
Frequently Asked Questions (FAQs)
Q1: What type of dose-response curve should I expect for this compound?
As an inverse agonist, this compound will produce a dose-response curve that shows a decrease in the basal (constitutive) activity of the H3 receptor.[4] In assays measuring cAMP levels, where the H3 receptor's constitutive activity suppresses adenylyl cyclase, this compound will cause an increase in cAMP, resulting in an upward-sloping sigmoidal curve.[3] In GTPγS binding assays, which directly measure G protein activation, this compound will decrease the basal level of GTPγS binding, leading to a downward-sloping sigmoidal curve.[3]
Q2: How do I choose the appropriate concentration range for this compound?
Based on the provided quantitative data (Tables 1 and 2), this compound is a highly potent compound with pKi, pKb, and pEC50 values generally in the range of 8.1 to 9.5. This corresponds to nanomolar (nM) to sub-nanomolar affinity and potency. A good starting point for your dose-response curve would be to use a wide range of concentrations spanning several orders of magnitude around the expected EC50/IC50. For example, you could start with concentrations ranging from 1 picomolar (pM) to 1 micromolar (µM).
Q3: What are the key parameters to determine from the dose-response curve?
The primary parameters to determine are:
-
EC50/IC50: The concentration of this compound that produces 50% of its maximal effect (EC50 for stimulation, IC50 for inhibition).
-
Hill Slope (or slope factor): Describes the steepness of the curve. A slope of 1.0 is expected for a simple bimolecular interaction, while values greater or less than 1.0 can indicate cooperativity or more complex interactions.
-
Maximum and Minimum Response (Top and Bottom Plateaus): These represent the full efficacy of the compound at saturating concentrations and the baseline response, respectively.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors during compound dilution or addition, or uneven plate incubation temperatures.
-
Solution:
-
Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
-
Use calibrated pipettes and perform serial dilutions carefully.
-
Ensure the incubator provides uniform temperature distribution. Use a water bath for critical incubation steps if necessary.
-
Problem 2: The dose-response curve does not reach a clear plateau (is incomplete).
-
Possible Cause: The concentration range of this compound is not wide enough. The highest concentration may be insufficient to elicit a maximal response, or the lowest concentration may still be producing a significant effect.
-
Solution:
-
Extend the concentration range in both directions. Include higher concentrations to ensure saturation and lower concentrations to establish a clear baseline.
-
If solubility becomes an issue at higher concentrations, consider using a different solvent or a small percentage of DMSO (ensure solvent controls are included).
-
Problem 3: The shape of the curve is not sigmoidal.
-
Possible Cause: This could be due to compound precipitation at high concentrations, cytotoxicity, or complex pharmacological interactions (e.g., allosteric effects).
-
Solution:
-
Visually inspect the wells with the highest concentrations for any signs of precipitation.
-
Perform a cell viability assay in parallel to your functional assay to rule out cytotoxicity.
-
Consider if the experimental system has characteristics that might lead to non-standard curve shapes. The data may require fitting to a more complex non-linear regression model.
-
Problem 4: Low signal-to-noise ratio in the assay.
-
Possible Cause: Insufficient receptor expression in the cell line, low G protein coupling efficiency, or suboptimal assay conditions (e.g., incubation time, buffer composition).
-
Solution:
-
Use a cell line with confirmed high expression of the histamine H3 receptor.
-
Optimize the incubation time for this compound.
-
For cAMP assays, consider using a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and amplify the signal.[5]
-
For GTPγS binding assays, optimize the concentrations of MgCl2, GDP, and NaCl in the assay buffer, as these can significantly impact G protein activation.[6]
-
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay ([3H]this compound)
This protocol is adapted from studies characterizing [3H]this compound binding.[7]
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human or rat histamine H3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4. For assays with [3H]this compound, include 0.1% BSA to prevent adsorption to labware.
-
Incubation:
-
In a 96-well plate, combine the cell membranes, various concentrations of unlabeled this compound (for competition assays) or buffer (for saturation assays), and a fixed concentration of [3H]this compound (e.g., ~0.5-1.5 nM).
-
For non-specific binding control wells, add a high concentration of a competing ligand (e.g., 10 µM thioperamide).
-
Incubate for 60 minutes at 25°C.
-
-
Termination and Filtration: Rapidly filter the incubation mixture through GF/B filter plates and wash with cold assay buffer to separate bound from free radioligand.
-
Detection: Add scintillation cocktail to the dried filter plates and count the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Ki values (for competition) or Kd and Bmax values (for saturation).
cAMP Accumulation Assay
This protocol is a general method for measuring the inverse agonist activity of H3 receptor ligands.[3]
-
Cell Culture: Plate cells expressing the H3 receptor in a 96-well or 384-well plate and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Assay Procedure:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add the diluted this compound to the wells.
-
To measure inverse agonism, incubate the cells with the compound for 15-30 minutes at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) should be included in the incubation buffer.
-
(Optional) To enhance the signal for Gi-coupled receptors, a low concentration of forskolin (B1673556) can be added to stimulate adenylyl cyclase.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the measured cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 and maximum effect.
[35S]GTPγS Binding Assay
This assay directly measures the effect of this compound on G protein activation.[1][3]
-
Membrane Preparation: Use cell membranes from a cell line with high expression of the H3 receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA.
-
Incubation:
-
In a 96-well plate, add the cell membranes, assay buffer, and serial dilutions of this compound.
-
Incubate for 15 minutes at 30°C.
-
Add [35S]GTPγS (final concentration ~0.1 nM) to initiate the binding reaction.
-
Incubate for an additional 30-60 minutes at 30°C.
-
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter plates and wash with cold buffer.
-
Detection: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the pIC50 and the degree of inhibition of basal signaling.
References
- 1. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving A-349821 Efficacy In Vivo
Compound: A-349821 Mechanism of Action: Selective inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2][3][4] Indication: Preclinical candidate for solid tumors with dysregulated PI3K/Akt/mTOR signaling.[3]
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo efficacy of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and similar kinase inhibitors.
| Issue | Potential Cause | Recommended Action |
| Poor Compound Solubility and Formulation Issues | This compound, like many kinase inhibitors, has low aqueous solubility, which can lead to precipitation in aqueous-based formulations.[5][6] | Formulation Optimization: • Co-solvents: Utilize a mixture of solvents such as DMSO, PEG300, and Tween-80 to improve solubility.[7] • pH Adjustment: If this compound is a weak base, slightly acidic buffers can increase its solubility.[6] • Lipid-Based Formulations: For oral administration, lipid-based formulations can enhance absorption of poorly soluble compounds.[8][9] |
| Suboptimal In Vivo Efficacy Despite High In Vitro Potency | Poor Bioavailability: The compound may have low absorption or rapid metabolism.[5] Inadequate Dosing: The dosing regimen may not maintain a therapeutic concentration at the tumor site. | Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: • Conduct a PK study to determine the compound's half-life, clearance, and bioavailability. • Perform a dose-response study to identify the optimal dosing schedule.[7] • Correlate drug concentration in plasma and tumor tissue with target inhibition (e.g., phosphorylated Akt levels). |
| Inconsistent Tumor Growth Inhibition | Tumor Model Variability: The chosen xenograft model may not be sensitive to PI3K/Akt/mTOR inhibition.[10] Experimental Technique: Inconsistent tumor cell implantation or measurement can lead to variability.[10] | Model Selection and Standardization: • Select a cell line with a known activating mutation in the PI3K/Akt/mTOR pathway (e.g., PIK3CA mutation).[11] • Standardize the tumor implantation procedure and use calipers for consistent tumor volume measurement.[12] |
| Toxicity or Adverse Effects in Animal Models | Off-Target Effects: The compound may be inhibiting other kinases, leading to toxicity.[7][13] Formulation Vehicle Toxicity: The solvents used in the formulation may be causing adverse effects. | Toxicity Assessment: • Conduct a tolerability study with a dose-escalation design. • Include a vehicle-only control group to assess the toxicity of the formulation. • Monitor animal weight, behavior, and clinical signs of toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: A starting dose can be estimated from the in vitro IC50 value. A common starting point for in vivo studies is a dose that is expected to achieve a plasma concentration 5-10 times the in vitro IC50. However, a dose-ranging study is essential to determine the optimal dose that balances efficacy and toxicity.
Q2: How can I confirm that this compound is hitting its target in vivo?
A2: To confirm target engagement, you can perform a pharmacodynamic (PD) study. This involves collecting tumor samples at various time points after treatment and measuring the levels of downstream biomarkers in the PI3K/Akt/mTOR pathway, such as phosphorylated Akt (p-Akt) or phosphorylated S6 ribosomal protein (p-S6).[14] A reduction in these markers would indicate target inhibition.
Q3: My this compound formulation is precipitating upon administration. What can I do?
A3: Precipitation is a common issue with poorly soluble compounds.[6] Consider the following:
-
Re-evaluate your formulation: Experiment with different co-solvents or solubility enhancers.[9]
-
Sonication: Briefly sonicate the formulation immediately before administration to ensure it is a homogenous suspension.
-
Warm the formulation: Gentle warming to 37°C may help keep the compound in solution, but ensure the compound is stable at this temperature.
Q4: Should I use a cell line-derived xenograft (CDX) or a patient-derived xenograft (PDX) model?
A4: The choice depends on your research goals.
-
CDX models are created by implanting human cancer cell lines into immunodeficient mice.[15] They are highly reproducible and useful for initial efficacy screening.[15]
-
PDX models involve implanting tumor tissue from a patient directly into a mouse.[10][16] These models better recapitulate the heterogeneity of human tumors and are valuable for translational studies.
Experimental Protocols
General Xenograft Tumor Model Protocol
This protocol outlines a standard procedure for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft model.[12][17]
-
Cell Culture: Culture a human cancer cell line with a known PI3K pathway mutation (e.g., PIK3CA mutant) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID).[17]
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL of a sterile PBS/Matrigel mixture into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and animal weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Collect tumors for pharmacodynamic analysis.
Pharmacodynamic (PD) Marker Analysis
-
Sample Collection: Collect tumor tissue at specified time points after the final dose of this compound.
-
Tissue Processing: Snap-freeze a portion of the tumor in liquid nitrogen for protein analysis and fix the remainder in formalin for immunohistochemistry (IHC).
-
Western Blotting: Homogenize the frozen tumor tissue and perform Western blot analysis to quantify the levels of total and phosphorylated PI3K, Akt, and S6.
-
Immunohistochemistry (IHC): Perform IHC on the fixed tumor sections to visualize the localization and intensity of p-Akt or p-S6 staining.
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | PI3K Pathway Status | IC50 (nM) |
| Cell Line A | PIK3CA Mutant | 50 |
| Cell Line B | PTEN Null | 150 |
| Cell Line C | Wild-Type | >1000 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2 |
| This compound | 25 mg/kg | 45 | -1 |
| This compound | 50 mg/kg | 78 | -5 |
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo efficacy testing of this compound.
Caption: A logical troubleshooting workflow for addressing suboptimal in vivo efficacy.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in A-349821 Radiolabeling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common challenges encountered during the radiolabeling of A-349821. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. Low Radiochemical Yield
Q: We are experiencing significantly lower than expected radiochemical yields for our [³H]this compound synthesis. What are the potential causes and solutions?
A: Low radiochemical yield in the synthesis of [³H]this compound can stem from several factors related to the precursor, catalyst, and reaction conditions.
-
Precursor Quality: The precursor, A-362114, may have degraded or contain impurities that interfere with the reaction. Ensure the precursor is of high purity and has been stored under appropriate conditions (cool, dry, and protected from light).
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst is crucial for the tritiation reaction. The catalyst can lose activity over time or if not handled properly.
-
Solution: Use fresh, high-quality 10% Pd/C catalyst for each reaction. Ensure the catalyst is not exposed to air for extended periods.
-
-
Incomplete Reaction: The reaction time or tritium (B154650) pressure may be insufficient for complete conversion of the precursor.
-
Solution: Consider increasing the reaction time from the standard 2.5 hours or slightly increasing the tritium gas pressure. However, be cautious as prolonged reaction times can sometimes lead to side product formation.
-
-
Sub-optimal Reaction Conditions: The solvent and temperature can influence the reaction efficiency.
-
Solution: Ethyl acetate (B1210297) is a commonly used solvent. Ensure it is anhydrous, as water can poison the catalyst. The reaction is typically run at room temperature.
-
2. Poor Radiochemical Purity
Q: Our purified [³H]this compound shows multiple radioactive peaks on HPLC analysis, indicating poor radiochemical purity. What could be the cause?
A: The presence of multiple radioactive peaks suggests the formation of radiolabeled impurities.
-
Side Reactions: Besides the desired saturation of the dihydro-pyrrol ring in A-362114, other functional groups in the molecule could potentially undergo reduction under catalytic hydrogenation conditions, although this is less likely for the aromatic and amide groups under standard conditions.
-
Radiolytic Decomposition: Tritiated compounds, especially those with high specific activity, can undergo radiolysis, where the emitted beta particles cause degradation of the compound itself.
-
Solution: Minimize the time the purified compound is stored. Store at low temperatures (e.g., -20°C or -80°C) and consider dissolving it in a solvent that can help to dissipate the radioactive energy, such as ethanol (B145695).
-
-
Incomplete Purification: The purification method may not be adequate to separate the desired product from closely related radiolabeled impurities.
-
Solution: Optimize the HPLC purification method. This could involve adjusting the mobile phase gradient, changing the stationary phase, or using a different column with higher resolution.
-
3. Inconsistent Specific Activity
Q: We are observing significant batch-to-batch variation in the specific activity of our [³H]this compound. How can we achieve more consistent results?
A: Inconsistent specific activity is a common challenge in tritium labeling and can be influenced by several factors.
-
Tritium Gas Purity: The isotopic purity of the tritium gas will directly impact the maximum achievable specific activity.
-
Catalyst-to-Substrate Ratio: The ratio of the palladium catalyst to the A-362114 precursor can affect the efficiency of the tritium incorporation.
-
Solution: Maintain a consistent and optimized catalyst-to-substrate ratio for each reaction.
-
-
Labile Tritium Exchange: Tritium atoms can sometimes exchange with labile protons (e.g., on hydroxyl or amine groups) on the molecule or impurities. These are easily lost in protic solvents and can lead to an overestimation of the specific activity if not properly removed. While this compound does not have highly labile protons, impurities might.
-
Solution: After the reaction, it is crucial to perform several evaporations with a protic solvent like methanol (B129727) or ethanol to remove any labile tritium.
-
-
Accurate Mass Determination: An accurate determination of the mass of the purified [³H]this compound is essential for calculating the specific activity.
-
Solution: Use a calibrated and sensitive microbalance for mass determination.
-
4. Stability Issues
Q: Our stock solution of [³H]this compound appears to be degrading over time, as evidenced by decreasing radiochemical purity in subsequent analyses. How can we improve its stability?
A: The stability of radiolabeled compounds is a critical concern.
-
Radiolysis: As mentioned earlier, self-radiolysis is a primary cause of degradation.
-
Solution: Store the compound at the lowest possible temperature. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Storing in a solvent that contains a radical scavenger (e.g., ethanol) can also help.
-
-
Chemical Instability: While this compound is a relatively stable molecule, exposure to light, oxygen, or extreme pH can cause degradation.
-
Solution: Store in amber vials to protect from light. Use degassed solvents and consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Data Presentation
Table 1: Summary of Quantitative Data for [³H]this compound Synthesis
| Parameter | Typical Value/Range | Notes |
| Precursor (A-362114) Amount | 10 mg | |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 11 mg (approximately 1:1 weight ratio with precursor) |
| Tritium Gas | ~2.5 Ci | |
| Solvent | Ethyl Acetate | 2 ml (anhydrous) |
| Reaction Time | 2.5 hours | At room temperature |
| Radiochemical Yield | 15-30% | Yields can vary based on reaction scale and conditions. |
| Radiochemical Purity | >98% | After HPLC purification. |
| Specific Activity | 20-40 Ci/mmol | Dependent on tritium gas purity and reaction efficiency.[1] |
Experimental Protocols
Protocol 1: Synthesis of [³H]this compound
This protocol is based on the method described by Witte et al. (2006).[2]
-
Preparation: In a suitable reaction vessel, dissolve 10 mg of A-362114 in 2 ml of anhydrous ethyl acetate.
-
Catalyst Addition: Carefully add 11 mg of 10% palladium on carbon catalyst to the solution.
-
Degassing: Degas the mixture using a freeze-pump-thaw cycle to remove any dissolved air.
-
Tritiation: Introduce tritium gas (approximately 2.5 Ci) into the reaction vessel.
-
Reaction: Stir the mixture at room temperature for 2.5 hours.
-
Quenching and Filtration: After the reaction is complete, carefully remove the excess tritium gas. Filter the reaction mixture through a syringe filter (e.g., 0.22 µm) to remove the palladium catalyst.
-
Solvent Removal: Evaporate the ethyl acetate solvent under a stream of nitrogen.
-
Labile Tritium Removal: Add 1-2 ml of methanol or ethanol to the residue and evaporate to dryness. Repeat this step at least three times to ensure the removal of any labile tritium.
-
Purification: Purify the crude product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Analyze the purified fractions for radiochemical purity and determine the specific activity.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound radiolabeling.
Caption: Experimental workflow for [³H]this compound synthesis.
References
A-349821 experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-349821. The information is designed to address specific issues that may arise during experimentation, ensuring greater consistency and reliability of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist and inverse agonist.[1][2][3] Its primary mechanism of action is to block the activity of the histamine H3 receptor, which is involved in regulating the release of various neurotransmitters in the central nervous system.[2] It is often used in its radiolabeled form, [3H]this compound, as a tracer for in vivo and in vitro receptor occupancy studies.[4][5][6]
Q2: What are the key differences in this compound binding affinity between species?
[3H]this compound exhibits a higher affinity for human H3 receptors compared to rat H3 receptors.[3][7] This is an important consideration when translating findings from preclinical animal models to human applications.
Q3: How should this compound be stored?
This compound should be stored at room temperature in the continental US, though storage conditions may vary in other locations.[4] For specific storage instructions, always refer to the Certificate of Analysis provided by the supplier.[4]
Q4: Can this compound be used to study signaling pathways other than histamine release?
Yes. The histamine H3 receptor, the target of this compound, can form heteromers with other receptors, such as the dopamine (B1211576) D1 receptor. This heteromerization can lead to novel signaling cascades, such as the activation of the MAPK pathway, which is not typically associated with H3 receptor activation alone.[8]
Troubleshooting Guides
Issue 1: High Variability in [3H]this compound Radioligand Binding Assays
Potential Cause 1: Inconsistent Membrane Preparation.
-
Solution: Ensure a standardized and consistent protocol for membrane preparation from cells or tissues. The amount of membrane protein used in each assay should be consistent. For example, studies have used ~18 µg for recombinant rat H3 receptors and ~150 µg for cortical rat H3 receptors.[7]
Potential Cause 2: Suboptimal Incubation Time.
-
Solution: The incubation time for binding assays is critical. For [3H]this compound saturation studies, a 60-minute incubation at 25°C has been shown to be effective.[7] In contrast, agonist radioligands like [3H]NαMH may require shorter incubation times (e.g., 30 minutes).[7]
Potential Cause 3: Inappropriate Definition of Non-Specific Binding.
-
Solution: Use a high concentration of a competing ligand to accurately determine non-specific binding. Thioperamide (10 µM) is commonly used for this purpose in [3H]this compound binding assays.[5][7]
Potential Cause 4: Agonist vs. Antagonist/Inverse Agonist Competition.
-
Solution: Be aware that the displacement of [3H]this compound by H3 receptor agonists will be biphasic, indicating recognition of high- and low-affinity states of the receptor.[3] In contrast, displacement by other antagonists/inverse agonists is typically monophasic.[3] This should be accounted for in the data analysis.
Issue 2: Inconsistent Results in In Vivo Receptor Occupancy Studies
Potential Cause 1: Improper Administration of [3H]this compound.
-
Solution: For in vivo studies in rats, intravenous (tail vein) injection is a common administration route.[5] Ensure accurate and consistent dosing.
Potential Cause 2: Incorrect Dissection and Tissue Processing.
-
Solution: To determine specific binding in vivo, compare brain regions with high and low H3 receptor expression. The cerebral cortex (high expression) and cerebellum (low expression) are often used for this comparison in rats.[5] Immediately freeze dissected tissues on dry ice to prevent degradation.[5]
Potential Cause 3: Variability in Blood-Brain Barrier Penetration.
-
Solution: this compound has been shown to penetrate the brain in rats.[4][5] However, factors such as animal age, health, and co-administered compounds could potentially influence blood-brain barrier permeability. Ensure a homogenous and healthy animal cohort for your studies.
Quantitative Data Summary
Table 1: Binding Affinity and Potency of this compound
| Parameter | Species | Receptor | Value | Reference |
| pKi | Rat | Recombinant H3 | 9.4 | [2] |
| pKi | Human | Recombinant H3 | 8.8 | [2] |
| pKb (cAMP formation) | Rat | Recombinant H3 | 8.1 | [2] |
| pKb (cAMP formation) | Human | Recombinant H3 | 8.2 | [2] |
| pKb ([35S]-GTPγS binding) | Rat | Recombinant H3 | 8.6 | [2] |
| pKb ([35S]-GTPγS binding) | Human | Recombinant H3 | 9.3 | [2] |
| pKb (Ca2+ levels) | Human | Recombinant H3 | 8.3 | [2] |
| pA2 (guinea-pig ileum) | Guinea Pig | Native H3 | 9.5 | [2] |
| pKb ([3H]-histamine release) | Rat | Native H3 | 9.2 | [2] |
| pEC50 (constitutive GTPγS binding) | Rat | Recombinant H3 | 9.1 | [2] |
| pEC50 (constitutive GTPγS binding) | Human | Recombinant H3 | 8.6 | [2] |
| ED50 (in vivo receptor occupancy) | Rat | Native H3 | 66 µg/kg | [5] |
Table 2: In Vivo Biodistribution of [3H]this compound in Rats
| Time Post-Injection | Brain Region | [3H]this compound Level (DPM/mg tissue) | Reference |
| 15 min | Cerebral Cortex | 21.1 ± 0.8 | [5] |
Experimental Protocols
Protocol 1: In Vitro [3H]this compound Saturation Binding Assay
-
Membrane Preparation: Prepare membranes from clonal cell lines expressing recombinant H3 receptors or from brain tissue (e.g., rat or human cortex).[7]
-
Incubation: Incubate varying concentrations of [3H]this compound with a fixed amount of membrane protein in a suitable buffer.[7]
-
Total vs. Non-Specific Binding: For total binding, incubate membranes with only [3H]this compound. For non-specific binding, include a high concentration of a competing ligand like 10 µM thioperamide.[7]
-
Incubation Conditions: Incubate for 60 minutes at 25°C.[7]
-
Termination: Terminate the binding reaction by rapid filtration through a GF/B filter plate.[7]
-
Quantification: Quantify the amount of bound radioligand using scintillation counting.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using a one-site binding model to determine Kd and Bmax values.
Protocol 2: In Vivo H3 Receptor Occupancy Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (230-250 g).[5]
-
Radiotracer Administration: Administer a tracer dose of [3H]this compound (e.g., 1.5 µg/kg) via tail vein injection.[5] To study the effects of an unlabeled antagonist, administer it prior to the radiotracer.
-
Time Course: Euthanize animals at various time points post-injection (e.g., 15, 30, 45, 60, 90 minutes) via CO2 asphyxiation followed by decapitation.[5]
-
Tissue Dissection: Rapidly dissect the cerebral cortex and cerebellum and freeze them on dry ice.[5]
-
Sample Processing: Homogenize the tissues and determine the concentration of [3H]this compound using scintillation counting.
-
Data Analysis: Calculate specific H3 receptor occupancy by subtracting the radioactivity in the cerebellum (low H3 receptor density) from the radioactivity in the cerebral cortex (high H3 receptor density).[5]
Visualizations
Caption: Signaling pathways of this compound at the histamine H3 receptor.
Caption: Workflow for an in vivo receptor occupancy experiment with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marked changes in signal transduction upon heteromerization of dopamine D1 and histamine H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing A-349821 signal-to-noise in binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in binding assays involving the selective histamine (B1213489) H3 receptor antagonist/inverse agonist, A-349821.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary binding target?
This compound is a potent and selective, non-imidazole histamine H3 receptor antagonist and inverse agonist.[1][2][3][4] Its primary binding target is the histamine H3 receptor, a G-protein coupled receptor (GPCR) that regulates the release of various neurotransmitters.[3]
Q2: What are the typical binding affinity values for this compound?
This compound exhibits high affinity for both rat and human H3 receptors. The reported pKi values are approximately 9.4 for rat and 8.8 for human H3 receptors.[3] When using [3H]this compound as a radioligand, it binds with high affinity to a single class of saturable sites.[1][2] It has been observed that [3H]this compound has a 10-fold higher affinity for human H3 receptors compared to rat H3 receptors.[1][2]
Q3: Why am I observing a low signal-to-noise ratio in my this compound binding assay?
A low signal-to-noise ratio in your this compound binding assay can arise from several factors, including high non-specific binding of the radioligand ([3H]this compound), low specific binding, suboptimal assay conditions (e.g., buffer composition, incubation time, temperature), poor quality of reagents, or issues with your detection method.[5][6]
Q4: What are some common causes of high non-specific binding with [3H]this compound?
High non-specific binding can be caused by the radioligand binding to components other than the H3 receptor, such as filter plates, lipids, and other proteins.[7] Hydrophobic radioligands can also be more prone to non-specific binding.[7] To mitigate this, it is crucial to optimize blocking steps and wash procedures.[8]
Q5: How can I increase the specific binding of [3H]this compound?
To increase specific binding, ensure that your membrane preparation has an adequate concentration of H3 receptors.[6] Using an appropriate concentration of [3H]this compound, typically around its Kd value, is also critical.[7] Additionally, optimizing the incubation time to reach equilibrium is essential for maximizing specific binding.[7]
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
This guide addresses common issues that lead to a poor signal-to-noise ratio in this compound binding assays and provides targeted solutions.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | High non-specific binding of [3H]this compound to filters or other components. | - Pre-treat filter plates with a blocking agent like 0.3% polyethylenimine (PEI).[6]- Include 0.2% Bovine Serum Albumin (BSA) in the assay buffer to prevent adsorption to labware.[1]- Increase the number and volume of washes with ice-cold buffer.[6][7] |
| Radioligand degradation. | - Ensure [3H]this compound is stored correctly at the recommended temperature and protected from light.[6]- Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[6] | |
| Low Specific Signal | Low concentration of H3 receptors in the membrane preparation. | - Increase the amount of membrane protein per well, but monitor for increases in non-specific binding.[6][7] |
| Suboptimal incubation time or temperature. | - Determine the optimal incubation time to reach equilibrium through kinetic experiments. An incubation time of 60 minutes at room temperature has been used successfully.[9]- Perform incubations at a consistent temperature.[7] | |
| Incorrect buffer pH or ionic strength. | - The optimal pH is typically around 7.4. A common buffer is 50 mM Tris-HCl, pH 7.4, with 5 mM EDTA.[9]- Test a range of pH values and salt concentrations to find the optimal conditions for your system.[6] | |
| Inactive [3H]this compound or H3 receptor preparation. | - Use a fresh batch of radioligand and verify its quality.[6]- Ensure membrane preparations have been stored properly at -80°C and have not undergone excessive freeze-thaw cycles.[8] | |
| Poor Reproducibility | Inconsistent sample preparation or pipetting. | - Ensure consistent and thorough homogenization of membrane preparations.[7]- Calibrate pipettes regularly and use consistent pipetting techniques.[7] |
| Batch-to-batch variability in reagents. | - Prepare large batches of buffers and reagents and aliquot for single use to minimize variability.[7] |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| pKi of this compound | 9.4 | Rat | [3] |
| pKi of this compound | 8.8 | Human | [3] |
| pKb of this compound ([35S]GTPγS binding) | 8.6 | Rat | [3] |
| pKb of this compound ([35S]GTPγS binding) | 9.3 | Human | [3] |
| [3H]this compound Kd | 9.29 ± 0.02 (negative log) | Rat (Cortex) | [9] |
| [3H]this compound Bmax | 269 ± 25.1 fmol/mg protein | Rat (Cortex) | [9] |
| Non-specific Binding (% of total) | 1.7% | C6 cells expressing rat H3 | [1] |
| Non-specific Binding (% of total) | 4.3% | C6 cells expressing human H3 | [1] |
| Non-specific Binding (% of total) | 8.3% | Rat cortex | [1] |
| Non-specific Binding (% of total) | 9.2% | Human cortex | [1] |
Experimental Protocols
Radioligand Binding Assay Protocol for [3H]this compound
This protocol is a general guideline based on published methods.[1][9] Optimization may be required for your specific experimental system.
Materials:
-
Membrane preparation containing histamine H3 receptors
-
[3H]this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
Non-specific binding competitor: 10 µM Thioperamide
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% PEI
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Thaw membrane preparations on ice.
-
Dilute membranes in assay buffer to the desired concentration (e.g., 10-20 µg protein/well).
-
Prepare serial dilutions of [3H]this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
[3H]this compound at various concentrations (for saturation assays) or a fixed concentration (for competition assays).
-
For non-specific binding wells, add 10 µM thioperamide. For total binding wells, add assay buffer.
-
Membrane preparation.
-
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the bound radioactivity using a scintillation counter.
Visualizations
Caption: this compound acts as an inverse agonist at the H3 receptor.
Caption: Workflow for a radioligand binding assay.
Caption: Troubleshooting decision tree for low signal-to-noise.
References
- 1. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. swordbio.com [swordbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of A-349821 for the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histamine (B1213489) H3 receptor antagonist A-349821 with other notable H3 receptor antagonists, focusing on its selectivity profile. The information presented herein is supported by experimental data from various studies to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to this compound
This compound is a potent and selective non-imidazole histamine H3 receptor antagonist/inverse agonist.[1][2][3] Its high affinity for the H3 receptor, coupled with its selectivity against other histamine receptor subtypes (H1, H2, and H4), makes it a valuable tool for studying the physiological and pathological roles of the H3 receptor.[1] Furthermore, its distinct pharmacological profile suggests its potential as a therapeutic agent for various central nervous system disorders.
Comparative Selectivity Profile
To objectively assess the selectivity of this compound, its binding affinities at the four human histamine receptor subtypes are compared with those of other well-characterized H3 receptor antagonists: ciproxifan, thioperamide (B1682323), and pitolisant (B1243001). The data, presented in pKi values (the negative logarithm of the inhibitory constant, Ki), are summarized in the table below. A higher pKi value indicates a higher binding affinity.
| Compound | H1 Receptor (pKi) | H2 Receptor (pKi) | H3 Receptor (pKi) | H4 Receptor (pKi) |
| This compound | Low Affinity | Low Affinity | 8.8 [1] | Low Affinity |
| Ciproxifan | 4.6[4] | 4.9[4] | 9.3[4] | Low Affinity[5] |
| Thioperamide | < 5.0[6] | < 5.0[6] | 8.4 (Ki: 4 nM)[7] | 7.6 (Ki: 25 nM)[8] |
| Pitolisant | No Significant Binding[9] | No Significant Binding[9] | 9.8 (Ki: 0.16 nM)[9] | No Significant Binding[9] |
Note: The binding affinity data presented in this table are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. "Low Affinity" or "No Significant Binding" indicates that the reported affinity was significantly lower than for the primary target, often outside the typical concentration range of interest for on-target activity.
Experimental Methodologies
The following sections detail the typical experimental protocols used to determine the binding affinity and functional activity of compounds like this compound at histamine receptors.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes expressing the human histamine receptor of interest (H1, H2, H3, or H4).
-
Radioligand specific for the receptor subtype (e.g., [3H]mepyramine for H1, [125I]iodoaminopotentidine for H2, [3H]Nα-methylhistamine or [3H]this compound for H3, [3H]histamine for H4).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow of a radioligand binding assay.
Functional Assays
Functional assays measure the biological response following the binding of a ligand to its receptor, determining whether the compound is an agonist, antagonist, or inverse agonist.
Objective: To assess the ability of a test compound to modulate the production of cyclic AMP (cAMP), a second messenger, in response to receptor activation.
Procedure:
-
Cell Culture: Culture cells expressing the target histamine receptor.
-
Incubation: Incubate the cells with the test compound.
-
Stimulation: For antagonist testing, stimulate the cells with a known agonist in the presence of the test compound.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Measure the cAMP levels using a suitable detection kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Objective: To measure the activation of G proteins coupled to the receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.
-
Incubation: Incubate the membranes with GDP, the test compound, and [35S]GTPγS.
-
Equilibrium: Allow the binding to reach a steady state.
-
Filtration: Separate the bound [35S]GTPγS by filtration.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Determine the potency (EC50) and efficacy of the compound in stimulating [35S]GTPγS binding.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cAMP. As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it also modulates the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.
Caption: Histamine H3 receptor signaling pathway.
Conclusion
This compound demonstrates high affinity and selectivity for the histamine H3 receptor. Its non-imidazole structure may offer advantages in terms of reduced off-target effects compared to some imidazole-containing H3 antagonists. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of H3 receptor modulation. The high selectivity of this compound makes it an excellent pharmacological tool for elucidating the complex roles of the H3 receptor in health and disease.
References
- 1. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacological profile of new thioperamide derivatives at histamine peripheral H1-, H2-, H3-receptors in guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.tocris.com [resources.tocris.com]
- 9. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to A-349821 and Other Histamine H3 Receptor Antagonists for CNS Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-imidazole histamine (B1213489) H3 receptor antagonist/inverse agonist A-349821 with other notable H3 receptor antagonists, including ABT-239 and ciproxifan (B1662499). The information presented is intended to assist researchers in selecting the most appropriate tool compound for their studies in cognitive and neurological disorders.
Introduction to H3 Receptor Antagonists
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1][2] Antagonists and inverse agonists of the H3 receptor are of significant interest as they can enhance the release of these neurotransmitters, thereby offering a therapeutic potential for a range of CNS disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[1][2] this compound is a novel, selective, and potent non-imidazole H3 receptor antagonist/inverse agonist that has demonstrated efficacy in preclinical models of cognition.[3]
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound, ABT-239, and ciproxifan at human and rat H3 receptors.
Table 1: H3 Receptor Binding Affinities (pKi/Ki)
| Compound | Human H3 Receptor (pKi) | Rat H3 Receptor (pKi) | Reference(s) |
| This compound | 8.8 | 9.4 | [3] |
| ABT-239 | 9.5 | 8.9 | [1] |
| Ciproxifan | 9.3 | - | [4] |
Higher pKi values indicate higher binding affinity.
Table 2: H3 Receptor Functional Antagonist Potency (pKb/pA2)
| Compound | Human H3 Receptor (Assay) | Rat H3 Receptor (Assay) | Reference(s) |
| This compound | 8.2 (cAMP), 9.3 ([35S]GTPγS) | 8.1 (cAMP), 8.6 ([35S]GTPγS) | [3] |
| ABT-239 | 7.9 (cAMP), 9.0 ([35S]GTPγS) | 7.6 (cAMP), 8.3 ([35S]GTPγS) | [5] |
| Ciproxifan | - | 9.39 ([3H]noradrenaline release) | [6] |
Higher pKb/pA2 values indicate greater antagonist potency.
Table 3: Selectivity Profile (pKi/Ki)
| Compound | H1 Receptor | H2 Receptor | H4 Receptor | Other Receptors (Notable) | Reference(s) |
| This compound | >1000-fold selective | >1000-fold selective | >1000-fold selective | Weak affinity for α2c adrenergic receptors (IC50=250 nM) | [3][7] |
| ABT-239 | >1000-fold selective | >1000-fold selective | >1000-fold selective | - | [5] |
| Ciproxifan | 4.6 | 4.9 | - | Muscarinic M3 (5.5), Adrenergic α1D (5.4), 5-HT1B (4.9), 5-HT2A (4.8) | [4] |
Selectivity is expressed as fold-difference in affinity compared to the H3 receptor or as pKi values for off-target receptors. A higher fold-difference indicates greater selectivity.
In Vivo Efficacy in Cognitive Models
This compound, ABT-239, and ciproxifan have all demonstrated the ability to enhance cognitive performance in preclinical models. A key model used to evaluate these compounds is the five-trial inhibitory avoidance test in rats, which assesses learning and memory.
Table 4: In Vivo Efficacy in the Five-Trial Inhibitory Avoidance Model
| Compound | Species | Effective Dose Range | Efficacy Compared to Ciproxifan | Reference(s) |
| This compound | Spontaneously Hypertensive Rat (SHR) pups | 1-10 mg/kg | 1 mg/kg dose showed comparable efficacy to a fully efficacious dose of ciproxifan (3 mg/kg) | [3] |
| ABT-239 | Rat pups | Efficacious, dose-dependent | - | [8] |
| Ciproxifan | Rats | 3 mg/kg (i.p.) | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells expressing the recombinant human or rat H3 receptor, or from brain tissue (e.g., rat cortex).[9][10]
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]Nα-methylhistamine or [3H]this compound) and varying concentrations of the unlabeled competitor compound (e.g., this compound, ABT-239, or ciproxifan).[10][11]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[12]
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.[10]
-
Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[11]
[35S]GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate G-protein activation by the H3 receptor.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the H3 receptor are prepared.[13]
-
Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and the test compound (agonist, antagonist, or inverse agonist).[8] To test for antagonist activity, a known H3 receptor agonist is also included.
-
Separation: The reaction is terminated, and membrane-bound [35S]GTPγS is separated from the free form by filtration.[14]
-
Detection: The amount of [35S]GTPγS incorporated into the membranes is measured by scintillation counting.[13]
-
Data Analysis: For antagonists, the ability to reverse agonist-stimulated [35S]GTPγS binding is quantified to determine the pKb. For inverse agonists, the ability to inhibit basal [35S]GTPγS binding is measured to determine the pEC50.[3]
Five-Trial Inhibitory Avoidance Test
This behavioral assay assesses learning and memory in rodents.
-
Apparatus: The apparatus consists of a two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.[15][16]
-
Acquisition Phase (Training): A rodent is placed in the lit compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered. This is repeated for a set number of trials (e.g., five).[3][17]
-
Retention Phase (Testing): After a specified time interval (e.g., 24 hours), the rodent is again placed in the lit compartment, and the latency to enter the dark compartment is measured.[17]
-
Drug Administration: The test compound is administered before the acquisition phase to assess its effect on learning and memory consolidation.
-
Data Analysis: An increase in the latency to enter the dark compartment during the retention phase, compared to vehicle-treated controls, indicates improved memory of the aversive experience.[15]
Visualizations
The following diagrams illustrate key concepts related to H3 receptor function and antagonist evaluation.
Caption: H3 Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for H3 Antagonist Evaluation.
Caption: Logical Framework for Comparative Analysis.
References
- 1. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. revvity.com [revvity.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. A New Device for Step-Down Inhibitory Avoidance Task—Effects of Low and High Frequency in a Novel Device for Passive Inhibitory Avoidance Task That Avoids Bioimpedance Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The inhibitory avoidance test optimized for discovery of cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of A-349821 and Ciproxifan in Preclinical Models of Cognition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent histamine (B1213489) H3 receptor (H3R) antagonists/inverse agonists, A-349821 and ciproxifan (B1662499), with a focus on their performance in preclinical cognitive models. Both compounds have been investigated for their potential as cognitive enhancers, and this document aims to present the available experimental data in a clear, objective, and structured format to aid in research and development decisions.
Mechanism of Action: Histamine H3 Receptor Antagonism
Both this compound and ciproxifan exert their effects primarily by acting as antagonists or inverse agonists at the histamine H3 receptor.[1][2] These receptors are predominantly located in the central nervous system and function as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] H3 receptors also act as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters involved in cognitive processes, such as acetylcholine, dopamine, and norepinephrine.[1][3] By blocking the inhibitory action of H3 receptors, this compound and ciproxifan increase the release of histamine and these other neurotransmitters, leading to enhanced neuronal activity in brain regions critical for learning and memory.[1][2]
While both compounds share this primary mechanism, the precise downstream signaling cascades can be complex. For ciproxifan, studies have elucidated a pathway involving the blockade of Gi/Go protein-coupled H3 receptors, which in turn reduces voltage-dependent calcium entry. This is achieved by diminishing the PLA2/PGE2/EP2 receptor pathway, subsequently suppressing the ERK/synapsin I cascade and decreasing evoked glutamate (B1630785) release.
Signaling Pathway of H3R Antagonism
Comparative Performance in Cognitive Models
A direct comparison of this compound and ciproxifan has been conducted in the five-trial inhibitory avoidance model in spontaneously hypertensive rat (SHR) pups. In this model, a 1 mg/kg dose of this compound demonstrated comparable efficacy to a fully efficacious dose of 3 mg/kg of ciproxifan. This suggests that this compound may be more potent than ciproxifan in this specific cognitive domain.
While direct comparative data in other standard cognitive tests are limited, the following sections summarize the individual performance of each compound in key behavioral paradigms.
Quantitative Data Summary
| Compound | Test | Species | Dose Range | Key Findings |
| This compound | Five-Trial Inhibitory Avoidance | Rat (SHR pups) | 1-10 mg/kg | Enhanced cognitive activity; 1 mg/kg comparable to 3 mg/kg ciproxifan. |
| In Vitro H3 Receptor Binding | Rat & Human | - | High affinity (pKi = 9.4 and 8.8, respectively). | |
| In Vitro Functional Antagonism | Rat & Human | - | Potent antagonist (pKb = 8.1-9.3). | |
| Ciproxifan | Five-Trial Inhibitory Avoidance | Rat (SHR pups) | 3 mg/kg | Fully efficacious dose for enhancing cognitive activity. |
| Delayed Spatial Alternation | Rat | 3.0 mg/kg | Alleviated MK-801-induced memory impairment at a 40-second delay.[3][4] | |
| Novel Object Recognition | Mouse | 3.0 mg/kg | Reversed cognitive deficits in a transgenic mouse model of Alzheimer's disease.[5] | |
| Morris Water Maze | Mouse | 3.0 mg/kg | Improved performance in a transgenic mouse model of Alzheimer's disease.[5] | |
| Locomotor Activity | Rat | 1.0 & 3.0 mg/kg | Enhanced moderate-dose MK-801-induced hyperactivity.[3] |
Experimental Protocols
Five-Trial Inhibitory Avoidance Test
This task assesses learning and memory by measuring an animal's latency to step down from a safe platform to a grid floor where it previously received a mild footshock.
Apparatus: A two-compartment box with a lighted "safe" compartment and a dark "shock" compartment, separated by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild electric shock.
Procedure:
-
Habituation: The animal is placed in the lighted compartment and allowed to explore for a set period.
-
Training (Trial 1): The guillotine door is opened, and the latency to enter the dark compartment is recorded. Once the animal enters the dark compartment, the door is closed, and a brief, mild footshock is delivered.
-
Retention Testing (Trials 2-5): At various time points after training (e.g., 24 hours), the animal is returned to the lighted compartment, and the latency to enter the dark compartment is measured. Longer latencies indicate better memory of the aversive stimulus.
Experimental Workflow: Five-Trial Inhibitory Avoidance
Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. It is a measure of recognition memory.
Apparatus: An open-field arena. A variety of objects that are distinct in shape, color, and texture are used.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period over one or more days.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a fixed duration.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded. A preference for the novel object (discrimination index > 0.5) indicates successful recognition memory.
Morris Water Maze (MWM)
The MWM is a widely used task to assess spatial learning and memory.
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase: The animal is placed in the water at different starting locations and must find the hidden platform. The latency to find the platform and the path taken are recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.
Delayed Spatial Alternation Task
This task assesses spatial working memory in a T-maze or Y-maze.
Apparatus: A T-maze or Y-maze with a starting arm and two goal arms.
Procedure:
-
Forced-Choice Trial: The animal is forced to enter one of the goal arms (e.g., the left arm) where it receives a reward. The other arm is blocked.
-
Delay: The animal is returned to the starting arm for a specific delay period.
-
Free-Choice Trial: Both goal arms are now open, and the animal is allowed to choose an arm. A correct choice is to enter the arm not visited during the forced-choice trial (the right arm in this example), where it receives a reward. The percentage of correct choices over multiple trials is the primary measure.
Conclusion
Both this compound and ciproxifan are potent H3 receptor antagonists/inverse agonists with demonstrated efficacy in preclinical models of cognition. The available direct comparative data from the five-trial inhibitory avoidance test suggests that this compound may be more potent than ciproxifan. However, a comprehensive comparison is limited by the lack of head-to-head studies in other cognitive paradigms. Ciproxifan has been more extensively characterized in a wider range of cognitive and disease models. Further research involving direct comparisons of these two compounds in a battery of cognitive tests would be invaluable for a more definitive assessment of their relative therapeutic potential.
References
- 1. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The H3 antagonist, ciproxifan, alleviates the memory impairment but enhances the motor effects of MK-801 (dizocilpine) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of A-349821 and Other Nootropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nootropic efficacy of A-349821, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist, with other established nootropic compounds from different mechanistic classes. The information presented is based on available preclinical data and is intended to inform research and development in the field of cognitive enhancement.
Introduction to this compound
This compound is a non-imidazole compound that acts as a high-affinity antagonist and inverse agonist at the histamine H3 receptor.[1] In preclinical animal studies, it has demonstrated nootropic, or cognitive-enhancing, effects.[1][2] Its mechanism of action centers on the blockade of H3 receptors, which function as presynaptic autoreceptors and heteroreceptors in the central nervous system. This blockade leads to an increased release of histamine and other neurotransmitters, such as acetylcholine, dopamine, and norepinephrine, all of which play crucial roles in cognitive processes like attention, learning, and memory.[2]
Mechanism of Action: H3 Receptor Antagonism
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation, inhibits the synthesis and release of histamine. As a heteroreceptor, it also modulates the release of other key neurotransmitters. This compound, by acting as an antagonist/inverse agonist, blocks both the constitutive activity of the H3 receptor and its activation by histamine. This disinhibition results in enhanced neurotransmitter release in brain regions associated with cognition, such as the prefrontal cortex and hippocampus.
Below is a diagram illustrating the signaling pathway affected by H3 receptor antagonists like this compound.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the nootropic efficacy of this compound and comparator compounds in various preclinical behavioral models.
Table 1: Performance in Inhibitory Avoidance Tasks
| Compound | Species | Model | Dose Range | Key Findings |
| This compound | Rat (SHR pups) | Five-Trial Inhibitory Avoidance | 1-10 mg/kg | 1 mg/kg dose showed comparable efficacy to a fully efficacious dose of ciproxifan (B1662499) (3 mg/kg).[1] |
| Ciproxifan | Rat (SHR pups) | Five-Trial Inhibitory Avoidance | 3 mg/kg | Considered a fully efficacious dose in this model.[1] |
| Piracetam | Mouse | Passive Avoidance | Varies | Efficacy is dependent on the intensity of the foot-shock applied. |
| Donepezil (B133215) | Rat | Passive Avoidance | Not specified | Improves performance in models of cognitive impairment. |
Table 2: Performance in Object Recognition and Spatial Memory Tasks
| Compound | Species | Model | Dose Range | Key Findings |
| This compound | - | Novel Object Recognition / Morris Water Maze | No data available | - |
| Ciproxifan | Mouse (APP Tg2576) | Novel Object Recognition | 3.0 mg/kg | Reversed significant impairment in the object recognition task. |
| Aniracetam | Mouse (C57BL/6J) | Novel Object Recognition | 50 mg/kg (oral) | No significant difference in discrimination index compared to placebo in healthy mice. |
| Donepezil | Rat | Novel Object Recognition | Not specified | Improves performance in models of cognitive impairment. |
| Ciproxifan | Mouse (APP Tg2576) | Morris Water Maze | 3.0 mg/kg (daily) | Escape latencies were indistinguishable from wild-type controls. |
| Aniracetam | Mouse (C57BL/6J) | Morris Water Maze | 50 mg/kg (oral) | No significant difference in escape latency compared to placebo in healthy mice. |
| Donepezil | Rat | Morris Water Maze | Not specified | Improves spatial learning and memory in models of cognitive impairment. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Five-Trial Inhibitory Avoidance
This task assesses learning and memory by measuring a rodent's latency to enter a dark compartment where it previously received a mild footshock.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild electric shock.
-
Procedure:
-
Acclimation: The animal is placed in the light compartment and allowed to explore.
-
Training (Trials 1-4): The door to the dark compartment is opened. When the animal enters the dark compartment, the door is closed, and a brief, mild footshock is delivered. The animal is then returned to its home cage. This is repeated for a total of four trials.
-
Test (Trial 5): The animal is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates better memory of the aversive stimulus.
-
-
Workflow Diagram:
Novel Object Recognition (NOR) Test
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
-
-
Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
Workflow Diagram:
Morris Water Maze (MWM)
This task assesses spatial learning and memory as the animal learns to find a hidden platform in a pool of opaque water using distal cues.
-
Apparatus: A large circular pool filled with opaque water, with a submerged platform hidden from view.
-
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting locations and must find the hidden platform. The time to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured.
-
-
Data Analysis: A decrease in escape latency during the acquisition phase indicates learning. More time spent in the target quadrant during the probe trial indicates better spatial memory.
-
Workflow Diagram:
Discussion and Conclusion
This compound demonstrates clear pro-cognitive effects in a preclinical model of learning and memory, with an efficacy comparable to the established H3 receptor antagonist, ciproxifan. Its mechanism of action, through the enhancement of multiple neurotransmitter systems, provides a strong rationale for its nootropic potential.
However, a direct comparison with nootropics from other classes, such as racetams and cholinergic agents, is challenging due to the lack of head-to-head studies. The available data suggests that while H3 receptor antagonists like this compound and ciproxifan show robust effects, the efficacy of some racetams, like aniracetam, may be more apparent in subjects with pre-existing cognitive impairment rather than in healthy individuals. Cholinergic agents like donepezil are well-established for improving cognitive function in disease models.
Further research is required to directly compare the efficacy of this compound with these other classes of nootropics in a wider range of cognitive domains. The experimental protocols and data presented in this guide provide a framework for such future investigations. The continued exploration of H3 receptor antagonists as cognitive enhancers is a promising avenue for the development of novel therapeutics for a variety of cognitive disorders.
References
A-349821 Binding Affinity: A Cross-Species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of A-349821, a selective histamine (B1213489) H3 receptor antagonist/inverse agonist, across different species. The information presented is supported by experimental data to aid in research and development efforts. This compound is a valuable tool in neuroscience research, and understanding its species-specific binding characteristics is crucial for the accurate interpretation of experimental results.[1]
Comparative Binding Affinity Data
This compound exhibits a notable difference in binding affinity for the histamine H3 receptor between human and rat species. The compound demonstrates a significantly higher affinity for the human H3 receptor.[2][3]
| Species | Receptor Source | Parameter | Value |
| Human | Recombinant (C6 cells) | pKD | 10.54[2] |
| Human | Native (Cortical Membranes) | pKD | 10.50[2] |
| Rat | Recombinant (C6 cells) | pKD | 9.75[2] |
| Rat | Native (Cortical Membranes) | pKD | 9.32[2] |
| Human | Recombinant | pKi | 8.8[4] |
| Rat | Recombinant | pKi | 9.4[4] |
Note: pKD and pKi are the negative logarithms of the dissociation constant (KD) and inhibition constant (Ki), respectively. A higher value indicates a stronger binding affinity. The data indicates that [3H]this compound recognizes human H3 receptors with approximately 10-fold higher affinity compared to rat H3 receptors.[2][3]
Experimental Protocols
The binding affinity of this compound is typically determined using radioligand binding assays with its tritiated form, [3H]this compound.
Radioligand Binding Assay
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound against [3H]this compound at the H3 receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat or human cerebral cortex) or cells expressing the H3 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5]
-
The homogenate is centrifuged to pellet the membranes.[5]
-
The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose (B13894) for storage at -80°C.[5]
-
Protein concentration of the membrane preparation is determined using a standard protein assay.[6]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[5]
-
To each well, the following are added in order:
-
To prevent adsorption of the radioligand to labware, a buffer containing 0.2% BSA is recommended for studies with [3H]this compound.[2]
-
Non-specific binding is determined in the presence of a high concentration of a known H3 receptor ligand, such as 10 μM thioperamide.[2][6]
-
The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[2][5]
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a filter mat (e.g., GF/C filters presoaked in polyethyleneimine) using a cell harvester. This separates the bound radioligand from the unbound.[5]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]
-
The filters are dried, and a scintillation cocktail is added.[5]
-
The radioactivity retained on the filters, which corresponds to the amount of bound [3H]this compound, is measured using a scintillation counter.[5]
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.[5]
-
The data is then analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.[5]
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a radioligand binding assay.
Histamine H3 Receptor Signaling Pathway
Caption: this compound acts as an antagonist/inverse agonist at the H3 receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A-349821: A Comprehensive Evaluation for Histamine H3 Receptor Research
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to A-349821, a Potent and Selective Histamine (B1213489) H3 Receptor Antagonist/Inverse Agonist.
This guide provides an objective comparison of this compound with other established tools for histamine H3 receptor (H3R) research. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to validate the utility of this compound as a high-performance research tool.
Comparative Analysis of H3 Receptor Ligands
This compound is a novel, non-imidazole histamine H3 receptor antagonist and inverse agonist, demonstrating high potency and selectivity.[1] To objectively assess its performance, this section compares its in vitro and in vivo properties with other widely used H3 receptor antagonists: ciproxifan (B1662499), thioperamide, ABT-239, and the clinically approved drug, pitolisant.
In Vitro Pharmacological Profile
The following tables summarize the binding affinities and functional potencies of this compound and its alternatives at human and rat H3 receptors. This data, derived from radioligand binding and functional assays, highlights the comparative efficacy of these compounds.
Table 1: Comparative Binding Affinities (pKi) at Histamine H3 Receptors
| Compound | Human H3R pKi | Rat H3R pKi | Key Characteristics |
| This compound | 8.8[1] | 9.4[1] | High affinity for both human and rat receptors. |
| Ciproxifan | ~7.0 (Ki=46-180 nM)[2] | 9.3 (Ki=0.5-1.9 nM)[3] | Exhibits significant species-specific affinity, with higher potency at rodent receptors.[2] |
| Thioperamide | - | 8.9 (pA2)[4] | A classic, potent imidazole-based antagonist. |
| ABT-239 | 9.5[5] | 8.9[5] | High affinity for both human and rat receptors. |
| Pitolisant | 9.2 (Ki=0.16 nM)[6] | - | High affinity for the human H3 receptor. |
Table 2: Comparative Functional Potencies at Histamine H3 Receptors
| Compound | Assay | Human H3R | Rat H3R |
| This compound | [³⁵S]GTPγS Binding (pKb) | 8.6[1] | 9.3[1] |
| [³⁵S]GTPγS Inverse Agonism (pEC50) | 8.6[1] | 9.1[1] | |
| cAMP Formation (pKb) | 8.3[1] | 8.2[1] | |
| Guinea Pig Ileum (pA2) | - | 9.5[1] | |
| Ciproxifan | [³H]Histamine Release (Ki) | - | 0.5-1.9 nM[3] |
| Guinea Pig Ileum (pA2) | - | 8.38[7] | |
| Thioperamide | Guinea Pig Jejunum (pA2) | - | 8.9[4] |
| ABT-239 | [³⁵S]GTPγS Binding (pKb) | 9.0[8] | 8.3[8] |
| [³⁵S]GTPγS Inverse Agonism (pEC50) | 8.2[8] | 8.9[8] | |
| cAMP Formation (pKb) | 7.9[8] | 7.6[8] | |
| Pitolisant | [¹²⁵I]iodoproxyfan Binding (IC50) | 5.3 nM[6] | - |
| Inverse Agonism (EC50) | 1.5 nM[6] | - |
Selectivity Profile
A crucial aspect of a research tool's utility is its selectivity for the target receptor over other related receptors. This compound demonstrates high selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4).[1]
Table 3: Selectivity of H3 Receptor Antagonists at Other Receptors
| Compound | Receptor | pKi / IC50 |
| This compound | H1, H2, H4 | High selectivity for H3R[1] |
| Ciproxifan | H1, H2, 5-HT, α, β, M | >1000-fold selectivity for H3R[9] |
| Thioperamide | 5-HT3 | Ki = 120 nM[4] |
| Sigma Receptor | Ki = 180 nM[4] | |
| ABT-239 | H1, H2, H4 | >1000-fold selectivity for H3R[8] |
| Pitolisant | H1, H4 | High selectivity for H3R[6] |
In Vivo Efficacy in Cognitive Models
The therapeutic potential of H3 receptor antagonists is often evaluated in preclinical models of cognition. The five-trial inhibitory avoidance task in rats is a widely used model to assess learning and memory.
Table 4: Efficacy of H3 Receptor Antagonists in the Inhibitory Avoidance Task
| Compound | Animal Model | Effective Dose | Observations |
| This compound | Spontaneously Hypertensive Rat (SHR) pups | 1-10 mg/kg[1] | Comparable efficacy to 3 mg/kg ciproxifan at a 1 mg/kg dose.[1] |
| Ciproxifan | Rats | - | Enhances attention in the five-choice task.[3] |
| ABT-239 | Rat pups | 0.1-1.0 mg/kg[5] | 10- to 150-fold more potent than thioperamide, ciproxifan, and this compound.[5] |
Experimental Methodologies
Detailed and reproducible experimental protocols are fundamental to robust scientific research. This section outlines the methodologies for the key assays cited in this guide.
Radioligand Binding Assay for H3 Receptor
This protocol describes a method to determine the binding affinity of a compound for the histamine H3 receptor using a radiolabeled ligand, such as [³H]this compound.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain cortex) or cells expressing the H3 receptor in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
Thaw the membrane preparation and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). For assays with [³H]this compound, the buffer should also contain 0.1% BSA.[10]
-
In a 96-well plate, add the membrane preparation (e.g., 50-120 µg protein for tissue), the competing test compound at various concentrations, and a fixed concentration of the radioligand (e.g., ~1.0 nM [³H]this compound).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled H3 receptor antagonist (e.g., 10 µM thioperamide).[10]
-
Incubate the plate at a specified temperature and duration (e.g., 60 minutes at 25°C for [³H]this compound).[11]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the log of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the H3 receptor. Inverse agonists, like this compound, will decrease the basal [³⁵S]GTPγS binding.
-
Materials:
-
Cell membranes expressing the H3 receptor.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.[12]
-
[³⁵S]GTPγS.
-
Test compounds (H3R inverse agonists).
-
Unlabeled GTPγS for determining non-specific binding.
-
-
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, assay buffer, and the diluted test compounds.
-
Pre-incubate for 15 minutes at 30°C.[12]
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.[12]
-
Incubate for 30-60 minutes at 30°C.[12]
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 (for inverse agonists) or pKb (for antagonists) and the degree of inhibition of basal signaling.
-
Five-Trial Inhibitory Avoidance Task
This behavioral paradigm assesses learning and memory in rodents.
-
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.
-
-
Procedure:
-
Habituation (Day 1): Allow the animal to explore the apparatus freely for a set period.
-
Training (Day 2): Place the animal in the light compartment. When it enters the dark compartment, close the door and deliver a mild, brief footshock (e.g., 0.15 mA for 2 seconds).[13]
-
Testing (Day 3): Place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive experience.
-
The "five-trial" aspect refers to repeated acquisition and retention sessions to assess learning over time.
-
-
Drug Administration:
-
Test compounds are typically administered systemically (e.g., intraperitoneally or orally) at a specified time before the training session.
-
Visualizing H3 Receptor Signaling and Experimental Workflow
To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: GTPγS Binding Assay Workflow.
Conclusion
The data presented in this guide validates this compound as a highly potent and selective tool for investigating the histamine H3 receptor. Its high affinity for both human and rat H3 receptors, coupled with its demonstrated efficacy as both an antagonist and an inverse agonist in functional assays, makes it a versatile compound for in vitro studies. Furthermore, its ability to enhance cognitive performance in vivo underscores its relevance for preclinical research into the therapeutic potential of H3 receptor modulation. When compared to other established H3 receptor antagonists, this compound offers a balanced profile of high potency and selectivity, making it a valuable asset for researchers in neuroscience and drug discovery.
References
- 1. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Induction of Long-Term Memory by Exposure to Novelty Requires Protein Synthesis: Evidence for a Behavioral Tagging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A-349821 and ABT-239: Potent and Selective Histamine H3 Receptor Antagonists/Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent non-imidazole histamine (B1213489) H3 receptor (H3R) antagonists/inverse agonists: A-349821 and ABT-239. Both compounds have been instrumental in preclinical research aimed at understanding the therapeutic potential of H3R modulation for cognitive and neurological disorders. This document summarizes their pharmacological properties, supported by experimental data, to offer an objective comparison of their performance.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in regulating the release of histamine and other key neurotransmitters in the central nervous system, including acetylcholine, dopamine, and norepinephrine. As such, antagonism of the H3R has been a focal point for the development of novel therapeutics for conditions such as Alzheimer's disease, schizophrenia, and Attention-Deficit/Hyperactivity Disorder (ADHD). This compound and ABT-239 are two such antagonists that have demonstrated significant efficacy in preclinical models of cognition.
Mechanism of Action
Both this compound and ABT-239 are potent and selective antagonists of the histamine H3 receptor.[1][2] They also exhibit inverse agonist properties, meaning they can inhibit the constitutive activity of the H3 receptor, which is known to have a high level of basal signaling.[1][3] By blocking the inhibitory effects of the H3R, these compounds increase the release of neurotransmitters involved in arousal, attention, and learning and memory.
Comparative Data Presentation
The following tables summarize the quantitative data for this compound and ABT-239, providing a direct comparison of their binding affinities and functional potencies at human and rat H3 receptors.
Table 1: Comparative Binding Affinities (pKi) of this compound and ABT-239 at H3 Receptors
| Compound | Human H3R (pKi) | Rat H3R (pKi) |
| This compound | 8.8[1] | 9.4[1] |
| ABT-239 | 9.4 - 9.5[2][3] | 8.9[2][3] |
Table 2: Comparative Functional Activity of this compound and ABT-239
| Assay | Parameter | This compound | ABT-239 |
| [³⁵S]GTPγS Binding (Antagonism) | Human H3R (pKb) | 9.3[1] | 9.0[3] |
| Rat H3R (pKb) | 8.6[1] | 8.3[3] | |
| [³⁵S]GTPγS Binding (Inverse Agonism) | Human H3R (pEC50) | 8.6[1] | 8.2[3] |
| Rat H3R (pEC50) | 9.1[1] | 8.9[3] | |
| cAMP Formation (Antagonism) | Human H3R (pKb) | 8.2[1] | 7.9[3] |
| Rat H3R (pKb) | 8.1[1] | 7.6[3] | |
| Guinea Pig Ileum Contraction (Antagonism) | pA2 | 9.5[1] | 8.7[3] |
| [³H]-Histamine Release (Antagonism) | Rat Cortical Synaptosomes (pKb) | 9.2[1] | 7.7[3] |
Experimental Protocols
The data presented above were generated using standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the H3 receptor by the test compound (this compound or ABT-239).
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells) stably expressing either human or rat recombinant H3 receptors, or from brain tissue (e.g., rat cortex).[4]
-
Incubation: The membranes are incubated with a specific H3 receptor radioligand (e.g., [³H]Nα-methylhistamine or [³H]this compound) and varying concentrations of the unlabeled test compound.[4]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assays
This functional assay measures the activation of G-proteins coupled to the receptor of interest and can be used to determine both antagonist and inverse agonist activity.
-
Objective: To measure the ability of the test compound to inhibit agonist-stimulated [³⁵S]GTPγS binding (antagonism) or to decrease basal [³⁵S]GTPγS binding (inverse agonism).
-
Methodology:
-
Membrane Preparation: Similar to radioligand binding assays, membranes expressing H3 receptors are used.[5]
-
Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, and the test compound. For antagonist assays, a known H3R agonist (e.g., (R)-α-methylhistamine) is also included.[5]
-
Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Detection: The amount of radioactivity on the filters is measured.
-
Data Analysis: For antagonism, the pKb is calculated from the shift in the agonist concentration-response curve. For inverse agonism, the pEC50 is determined from the concentration-dependent decrease in basal signaling.[1]
-
cAMP Formation Assays
This assay measures the downstream signaling consequence of H3 receptor activation, which is coupled to Gi/o proteins and thus inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
-
Objective: To measure the ability of the test compound to reverse agonist-induced inhibition of cAMP production.
-
Methodology:
-
Cell Culture: Whole cells expressing the H3 receptor are used.
-
Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then with the test compound, followed by stimulation with an H3R agonist in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and create a measurable cAMP window).
-
Detection: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The pKb value is determined from the concentration-dependent reversal of the agonist-induced inhibition of cAMP accumulation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
In Vivo Efficacy
Both this compound and ABT-239 have demonstrated cognitive-enhancing effects in various animal models.
-
Five-Trial Inhibitory Avoidance: In a direct comparison in a five-trial inhibitory avoidance model in spontaneously hypertensive rat (SHR) pups, ABT-239 (effective dose 0.1-1.0 mg/kg) was found to be 10- to 150-fold more potent than this compound (effective dose 1-10 mg/kg).[2][4]
-
Other Cognitive Models: ABT-239 has shown efficacy in improving social memory in adult and aged rats and has been investigated in models of schizophrenia.[2] this compound has also been shown to potently block (R)-alpha-methylhistamine-induced dipsogenia in mice, a centrally-mediated H3R agonist effect.[4]
Pharmacokinetic Profiles
A direct comparison of the pharmacokinetic profiles of this compound and ABT-239 is limited by the available data for this compound. However, both compounds are reported to have favorable pharmacokinetic properties and brain penetration.[1]
Table 3: Pharmacokinetic Parameters of ABT-239 in Preclinical Species
| Species | t½ (h) | Oral Bioavailability (%) |
| Rat | 4-5 | 52-89 |
| Dog | 8 | 52-89 |
| Monkey | 29 | 52-89 |
For This compound , one study in rats indicated that less than 30% of the compound was cleared from the blood within 30 minutes following intravenous dosing, suggesting a reasonable half-life.[1]
Clinical Development
-
This compound: This compound has been primarily used as a research tool in preclinical studies and there is no public record of it entering clinical trials.[3][4]
-
ABT-239: ABT-239 progressed to clinical trials for cognitive disorders. However, its development was discontinued (B1498344) due to the observation of QT interval prolongation, a cardiac side effect that can increase the risk of arrhythmias.[6]
Conclusion
Both this compound and ABT-239 are potent, selective, and brain-penetrant non-imidazole histamine H3 receptor antagonists/inverse agonists with demonstrated pro-cognitive effects in preclinical models.
-
Potency: ABT-239 generally exhibits higher potency in in vivo models of cognition compared to this compound.[2] In vitro, their binding affinities and functional potencies are comparable, with some variations depending on the species and the specific assay.
-
Pharmacokinetics: ABT-239 has a well-characterized pharmacokinetic profile with good oral bioavailability across multiple species. While this compound is reported to have favorable pharmacokinetics, detailed comparative data is lacking.
-
Clinical Potential: The clinical development of ABT-239 was halted due to cardiac safety concerns. This compound has remained a valuable tool for preclinical research.
References
- 1. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of A-349821 and Other Histamine H3 Receptor Antagonists on Cognitive Function
A comprehensive review of the preclinical data on A-349821, a potent and selective histamine (B1213489) H3 receptor antagonist, and its effects on cognition, with a comparative analysis against other notable H3 receptor antagonists, ciproxifan (B1662499) and ABT-239.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the cognitive-enhancing effects of this compound and its alternatives. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to facilitate a thorough understanding of the reproducibility and comparative efficacy of these compounds.
Mechanism of Action: Histamine H3 Receptor Antagonism
This compound, ciproxifan, and ABT-239 all exert their pro-cognitive effects primarily by acting as antagonists or inverse agonists at the histamine H3 receptor. This receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters crucial for cognitive processes, such as acetylcholine (B1216132) and dopamine. By blocking the H3 receptor, these antagonists increase the release of these neurotransmitters in key brain regions associated with learning and memory, including the cortex and hippocampus. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that signals through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities and potencies of this compound, ciproxifan, and ABT-239 at the histamine H3 receptor. Lower pKi, Ki, and IC50 values indicate higher binding affinity, while lower pKb values indicate higher antagonist potency.
| Compound | Species | Assay | Parameter | Value | Reference |
| This compound | Rat (recombinant) | Binding | pKi | 9.4 | [1] |
| Human (recombinant) | Binding | pKi | 8.8 | [1] | |
| Rat (native) | Binding | pKD | 9.32 | [2] | |
| Human (native) | Binding | pKD | 10.50 | [2] | |
| Rat | Functional | pKb ([³⁵S]GTPγS) | 8.6 | [1] | |
| Human | Functional | pKb ([³⁵S]GTPγS) | 9.3 | [1] | |
| Ciproxifan | Rat | Binding | Ki | 0.5 nM | |
| Rat | Binding | Ki | 0.7 nM | ||
| Rat | Functional | IC50 | 9.2 nM | ||
| ABT-239 | Rat (recombinant) | Binding | pKi | 8.9 | |
| Human (recombinant) | Binding | pKi | 9.5 | ||
| Rat | Functional | pKb ([³⁵S]GTPγS) | 8.3 | ||
| Human | Functional | pKb ([³⁵S]GTPγS) | 9.0 |
Preclinical Efficacy in Cognitive Models
The primary behavioral paradigm used to evaluate the cognitive-enhancing effects of these compounds is the five-trial inhibitory avoidance task in spontaneously hypertensive rat (SHR) pups, a model with relevance to Attention-Deficit/Hyperactivity Disorder (ADHD). Another common paradigm is the social recognition memory test.
| Compound | Animal Model | Behavioral Test | Effective Dose Range | Observed Effect | Reference |
| This compound | SHR Pups | Five-Trial Inhibitory Avoidance | 1 - 10 mg/kg | Enhanced cognitive activity | [1] |
| Ciproxifan | SHR Pups | Five-Trial Inhibitory Avoidance | 3 mg/kg | Fully efficacious dose, used as a positive control | [1] |
| Rats | Object Recognition | 3 mg/kg | Reversed scopolamine-induced amnesia | ||
| ABT-239 | SHR Pups | Five-Trial Inhibitory Avoidance | 0.1 - 1.0 mg/kg | Improved acquisition | |
| Adult Rats | Social Memory | 0.01 - 0.3 mg/kg | Improved social memory | ||
| Aged Rats | Social Memory | 0.3 - 1.0 mg/kg | Improved social memory |
Experimental Protocols
Five-Trial Inhibitory Avoidance Task in SHR Pups
This task assesses learning and memory by measuring a rat pup's latency to enter a dark compartment where it previously received a mild footshock. The repeated trials allow for the assessment of acquisition of the avoidance behavior.
Apparatus:
-
A two-compartment box with a light and a dark chamber. The compartments are separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.
-
Typical dimensions for the light compartment are 20 x 20 x 25 cm and for the dark compartment are 20 x 20 x 25 cm.
Procedure:
-
Habituation (Trial 1): The SHR pup (typically postnatal days 12-15) is placed in the light compartment facing away from the door. The latency to enter the dark compartment with all four paws is recorded. No shock is delivered.
-
Acquisition Trials (Trials 2-5): The pup is again placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild, brief footshock (e.g., 0.2-0.4 mA for 1-2 seconds) is delivered. The pup is then immediately removed and returned to its home cage.
-
Inter-Trial Interval (ITI): A consistent ITI (e.g., 5-10 minutes) is maintained between each trial.
-
Drug Administration: Test compounds (this compound, ciproxifan, ABT-239) or vehicle are typically administered intraperitoneally (i.p.) 30-60 minutes prior to the first trial.
-
Data Analysis: The latency to enter the dark compartment is recorded for each trial. An increase in latency across trials indicates successful learning of the inhibitory avoidance response.
References
A Comparative Guide to A-349821 and Imidazole-Based Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-imidazole histamine (B1213489) H3 receptor antagonist A-349821 and traditional imidazole-based H3 antagonists. The information presented is collated from various preclinical studies to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters. Its strategic location and function have made it a compelling target for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. H3 receptor antagonists, by blocking the inhibitory effect of the receptor, increase the release of histamine and other neurotransmitters, leading to enhanced wakefulness, cognition, and attention.
Historically, H3 receptor antagonists have been characterized by an imidazole-containing scaffold, essential for their interaction with the receptor. However, the imidazole (B134444) moiety has been associated with certain liabilities, such as inhibition of cytochrome P450 enzymes, which can lead to undesirable drug-drug interactions. This has spurred the development of non-imidazole antagonists like this compound, offering a potentially improved safety and drug metabolism profile.
This guide presents a detailed comparison of the pharmacological properties of this compound and prominent imidazole-based antagonists, ciproxifan (B1662499) and thioperamide (B1682323), supported by available experimental data.
Performance Comparison: this compound vs. Imidazole-Based Antagonists
The following tables summarize the in vitro and in vivo pharmacological data for this compound, ciproxifan, and thioperamide. These data are compiled from various sources and should be interpreted in the context of the specific experimental conditions detailed in the cited literature.
In Vitro Binding Affinity
| Compound | Receptor Species | Radioligand | pKi / Ki | Reference |
| This compound | Rat (recombinant) | [³H]this compound | 9.4 | [1] |
| Human (recombinant) | [³H]this compound | 8.8 | [1] | |
| Ciproxifan | Rat (brain) | [¹²⁵I]iodoproxyfan | 0.7 ± 0.2 nM | [2] |
| Rat (brain) | [³H]Nα-methylhistamine | 8.24 - 9.27 | [3] | |
| Human | - | 46 - 180 nM | [4] | |
| Thioperamide | Rat (brain) | [³H]-Nα-methylhistamine | 4.3 ± 1.6 nM | [5] |
| Human (recombinant) | [³H]histamine | 25 nM |
In Vitro Functional Activity
| Compound | Assay | Receptor Species | Parameter | Value | Reference |
| This compound | [³⁵S]-GTPγS Binding | Human (recombinant) | pKb | 9.3 | [1] |
| Rat (recombinant) | pKb | 8.6 | [1] | ||
| Human (recombinant) | pEC₅₀ (inverse agonism) | 8.6 | [1] | ||
| Rat (recombinant) | pEC₅₀ (inverse agonism) | 9.1 | [1] | ||
| cAMP Formation | Human (recombinant) | pKb | 8.2 | [1] | |
| Rat (recombinant) | pKb | 8.1 | [1] | ||
| Ciproxifan | [³H]Histamine Release | Rat (synaptosomes) | Ki | 0.5 - 1.9 nM | [6] |
| Guinea Pig Ileum Contraction | - | pA₂ | - | [6] | |
| [³⁵S]-GTPγS Binding | Human (CHO cells) | Ki (antagonist) | 45 ± 14 nM | [7] | |
| Human (CHO cells) | EC₅₀ (inverse agonism) | 15.2 ± 2.0 nM | [7] | ||
| Thioperamide | Guinea Pig Jejunum Contraction | - | pA₂ | 8.9 ± 0.2 | [5] |
| cAMP Formation | Human (recombinant) | Inverse Agonist | Yes | [8] |
In Vivo Activity
| Compound | Animal Model | Behavioral Endpoint | Effective Dose | Reference |
| This compound | Spontaneously Hypertensive Rat (SHR) pups | Five-trial inhibitory avoidance | 1-10 mg/kg | [1] |
| Ciproxifan | Rats | Five-choice task (attention) | 3 mg/kg, i.p. | [9] |
| Thioperamide | Mice | PTZ-induced seizures | - | [10] |
Selectivity Profile
This compound exhibits high selectivity for the H3 receptor over H1, H2, and H4 receptors.[1] Imidazole-based antagonists like ciproxifan and thioperamide also generally show good selectivity for the H3 receptor, although some off-target activities have been reported. For instance, thioperamide has been shown to interact with the 5-HT3 receptor.[5] A key advantage of non-imidazole structures like this compound is the reduced potential for inhibition of cytochrome P450 enzymes, a concern often associated with imidazole-containing compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of typical protocols for the assays mentioned in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the H3 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H3 receptor.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]this compound, [¹²⁵I]iodoproxyfan, or [³H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]-GTPγS Binding Assay
Objective: To measure the functional activity of a compound as an antagonist or inverse agonist at the G-protein coupled H3 receptor.
General Protocol:
-
Membrane Preparation: Similar to binding assays, membranes from H3 receptor-expressing cells are used.
-
Incubation: Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]-GTPγS. To assess antagonist activity, a known H3 agonist is also included.
-
Separation: The reaction is terminated, and bound [³⁵S]-GTPγS is separated from the free form by filtration.
-
Detection: The amount of bound [³⁵S]-GTPγS is quantified by scintillation counting.
-
Data Analysis: For antagonists, the ability of the compound to inhibit agonist-stimulated [³⁵S]-GTPγS binding is measured to determine the pKb. For inverse agonists, the ability of the compound to decrease basal [³⁵S]-GTPγS binding is measured to determine the pEC₅₀.
cAMP Accumulation Assay
Objective: To assess the functional consequence of H3 receptor modulation on downstream signaling pathways, specifically the inhibition of adenylyl cyclase.
General Protocol:
-
Cell Culture: Whole cells expressing the H3 receptor are used.
-
Stimulation: Cells are typically pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then incubated with forskolin (B1673556) (an adenylyl cyclase activator) and the test compound.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The ability of an antagonist to reverse agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured to determine its pKb.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the histamine H3 receptor and the general workflows for the experimental protocols described above.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: General Experimental Workflows.
Conclusion
This compound represents a significant advancement in the development of histamine H3 receptor antagonists, offering a potent and selective non-imidazole alternative to traditional compounds. The data presented in this guide highlight its high affinity and functional activity, comparable to or exceeding that of well-characterized imidazole-based antagonists like ciproxifan and thioperamide. The primary advantage of this compound and other non-imidazole antagonists lies in their potential for an improved safety profile, particularly concerning cytochrome P450 inhibition.
For researchers and drug development professionals, the choice between this compound and imidazole-based antagonists will depend on the specific goals of their research. For studies requiring a tool compound with a well-established pharmacological profile, imidazole-based antagonists remain valuable. However, for programs focused on developing clinical candidates, non-imidazole scaffolds such as that of this compound offer a promising path forward, mitigating potential metabolic liabilities while retaining high potency and selectivity. This guide serves as a foundational resource for navigating these considerations and advancing the development of novel therapeutics targeting the histamine H3 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Thioperamide, a selective histamine H3 receptor antagonist, protects against PTZ-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of A-349821
A-349821 is a potent and selective histamine (B1213489) H₃ receptor antagonist used in laboratory research.[1][2] Due to its biological activity, it should be handled and disposed of as a hazardous chemical.
Compound Profile
A summary of the key characteristics of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | [4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone |
| Molecular Formula | C₂₆H₃₄N₂O₃ |
| Molar Mass | 422.569 g·mol⁻¹[1] |
| Function | Potent and selective histamine H₃ receptor antagonist/inverse agonist[1][2] |
| Application | Laboratory research, including in vivo receptor occupancy studies[1][3] |
Experimental Protocols for Disposal
The following step-by-step procedures are based on general guidelines for the disposal of hazardous laboratory chemicals.
Step 1: Waste Identification and Segregation
-
Hazard Assessment: Assume this compound is a toxic chemical. If it has been used in a solution, the solvent's properties (e.g., flammability, corrosivity) must also be considered.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4][5] It is best practice to collect it in a dedicated waste container.
-
Separate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from liquid waste.
-
Segregate halogenated and non-halogenated solvent waste if this compound is in a solution.[5]
-
Step 2: Personal Protective Equipment (PPE)
When handling this compound for disposal, wear appropriate personal protective equipment:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A fully buttoned lab coat is mandatory.
Step 3: Waste Collection and Container Management
-
Container Selection: Use a container that is compatible with the chemical waste. The original container, if in good condition, or a new, clean, and appropriately labeled container with a secure, threaded cap is recommended.[5] The container must be leak-proof.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[4] The label should also include:
-
The full chemical name: "this compound"
-
The concentration and solvent (if applicable)
-
The date when the waste was first added to the container
-
The primary hazard(s) (e.g., "Toxic")
-
-
Container Filling and Storage:
Step 4: Disposal of Empty Containers
-
Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent.[4][7]
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as hazardous waste.[4] Subsequent rinsate may also need to be collected, depending on institutional policies.
-
Final Disposal: After triple-rinsing and air-drying, deface or remove the original label before disposing of the container in the regular trash or glass disposal, as per your institution's guidelines.[4]
Step 5: Institutional Procedures
-
Waste Pickup: Once the waste container is full, or as per your institution's schedule, arrange for a hazardous waste pickup with your EHS department.[7]
-
Documentation: Complete any required waste disposal forms accurately and completely.
-
Emergency Procedures: Be familiar with your institution's spill response procedures in case of an accident.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of a research chemical like this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling A-349821
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling, use, and disposal of A-349821, a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist.[1][2] The information is intended to supplement, not replace, your institution's standard safety protocols and a thorough risk assessment for all experimental procedures involving this compound.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE is recommended as a minimum standard for handling this and similar research compounds. This guidance is based on general laboratory safety principles for handling potent, biologically active small molecules.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Disposable Nitrile Gloves | - Chemical-resistant- Powder-free- Worn in double pairs when handling concentrated solutions or neat compound | Prevents skin contact and absorption. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | - ANSI Z87.1 certified | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat | - Long-sleeved- Fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher (e.g., PAPR) | - NIOSH-approved- Required when handling the solid compound or creating aerosols. | Prevents inhalation of the compound, especially in powder form. |
| Face Protection | Face Shield | - Worn in conjunction with goggles | Provides an additional layer of protection against splashes to the face. |
Operational Plan for Handling and Storage
A systematic approach to handling this compound is essential to minimize exposure and ensure experimental integrity.
2.1. Engineering Controls:
-
Chemical Fume Hood: All handling of the solid form of this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Ventilation: Ensure adequate general laboratory ventilation.
2.2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by lining it with absorbent bench paper.
-
Weighing: When weighing the solid compound, use a microbalance within a ventilated enclosure or a chemical fume hood to prevent the dispersal of fine particles.
-
Solubilization: Add solvent to the vial containing the solid this compound to dissolve it before removing it from the vial. This minimizes the risk of creating airborne dust.
-
Aliquoting and Dilutions: Perform all dilutions and transfers of solutions within the chemical fume hood.
-
Spill Management: In case of a spill, immediately alert others in the area. For small spills, use a chemical spill kit, ensuring appropriate PPE is worn. Absorb the spill with an inert material, and decontaminate the area. For large spills, evacuate the area and follow your institution's emergency procedures.
2.3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage, follow the supplier's recommendations, which may include refrigeration or freezing.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused Solid Compound | - Dispose of as hazardous chemical waste in a clearly labeled, sealed container.- Do not dispose of in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated hazardous waste container immediately after use.- Do not attempt to clean and reuse disposable items. |
| Aqueous Waste (Solutions containing this compound) | - Collect in a clearly labeled, sealed hazardous waste container.- Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Place in a designated hazardous waste container immediately after use. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols
The following outlines a general workflow for an in vitro experiment involving this compound, such as a radioligand binding assay.
Experimental Workflow: In Vitro Radioligand Binding Assay
Caption: A general workflow for a radioligand binding assay using this compound.
Detailed Methodology for Radioligand Binding Assay: A common experimental use of this compound is in radiolabeled form ([³H]this compound) for in vitro binding assays to characterize the histamine H3 receptor.[3][4]
-
Membrane Preparation: Homogenize tissues or cells expressing the histamine H3 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]this compound (at a concentration near its Kd), and either buffer (for total binding) or a high concentration of an unlabeled H3 receptor ligand (for non-specific binding).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filtermats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Further analysis can determine binding affinity (Ki) and receptor density (Bmax).
Signaling Pathway
This compound is an antagonist/inverse agonist of the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR).[5] By blocking the receptor, this compound prevents the inhibitory effects of histamine on neurotransmitter release.
Histamine H3 Receptor Signaling Pathway
Caption: this compound blocks the H3 receptor, preventing Gi/o protein activation and subsequent downstream signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and behavioral properties of this compound, a selective and potent human histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of multiple H3 receptor affinity states utilizing [3H]this compound, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
